molecular formula C14H12ClNO2 B117279 N-(p-Chlorobenzoyl)-p-anisidine CAS No. 4018-82-0

N-(p-Chlorobenzoyl)-p-anisidine

Cat. No.: B117279
CAS No.: 4018-82-0
M. Wt: 261.70 g/mol
InChI Key: UVGPQLMHIRNFEE-UHFFFAOYSA-N
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Description

4-Chloro-N-(4-methoxyphenyl)benzamide is a chemical compound of significant interest in organic synthesis and medicinal chemistry research. It serves as a versatile synthetic intermediate, particularly in the construction of more complex molecules featuring benzamide and aniline motifs. Its structure is closely related to compounds investigated for their biological activity. Research indicates this compound acts as a key precursor in the synthesis of molecules that target tubulin polymerization, a critical process in cell division. Specifically, it has been utilized in the development of novel anti-cancer agents, such as analogs of the potent vascular-disrupting agent combretastatin A-4 . By inhibiting tubulin polymerization, these compounds can disrupt blood flow in tumors, making them a focus in oncological research. This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-N-(4-methoxyphenyl)benzamide
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InChI

InChI=1S/C14H12ClNO2/c1-18-13-8-6-12(7-9-13)16-14(17)10-2-4-11(15)5-3-10/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UVGPQLMHIRNFEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90278291
Record name 4-Chloro-N-(4-methoxyphenyl)benzamide
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Molecular Weight

261.70 g/mol
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CAS No.

4018-82-0
Record name 4-Chloro-N-(4-methoxyphenyl)benzamide
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Record name 4-Chloro-N-(4-methoxyphenyl)benzamide
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Record name 4-CHLORO-N-(4-METHOXYPHENYL)BENZAMIDE
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Foundational & Exploratory

N-(p-Chlorobenzoyl)-p-anisidine chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(p-Chlorobenzoyl)-p-anisidine, a molecule of interest in medicinal chemistry and biochemical research. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed synthesis protocol, and its potential biological activity. Particular emphasis is placed on clear data presentation and reproducible experimental methodology to support further research and development efforts.

Chemical Structure and Nomenclature

This compound is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine.

Chemical Structure:

Chemical structure of this compound

IUPAC Name: 4-Chloro-N-(4-methoxyphenyl)benzamide[1]

Synonyms: this compound, 4-Chloro-4'-methoxybenzanilide, N-(4-Methoxyphenyl)-4-chlorobenzamide

Physicochemical and Biological Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₄H₁₂ClNO₂[1]
Molecular Weight 261.70 g/mol [1]
CAS Number 4018-82-0[1]
Purity (by HPLC) 100.00%[1]
Biological Activity Potential COX-1 Inhibitor
Storage Condition Refrigerator (2-8°C) for long-term storage[1]

Synthesis of this compound

The synthesis of this compound can be achieved via a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction, between p-anisidine and p-chlorobenzoyl chloride in the presence of a base.

Experimental Protocol

Materials:

  • p-Anisidine (4-methoxyaniline)

  • p-Chlorobenzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Ethanol

  • Distilled water

  • Standard laboratory glassware (e.g., round-bottom flask, dropping funnel, beaker)

  • Magnetic stirrer

  • Filtration apparatus (e.g., Büchner funnel)

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of p-anisidine in a 10% aqueous sodium hydroxide solution.

  • Reaction Initiation: While vigorously stirring the p-anisidine solution at room temperature, slowly add 1.0 equivalent of p-chlorobenzoyl chloride portion-wise using a dropping funnel.

  • Reaction Progression: Continue stirring the reaction mixture at room temperature for an additional 30 minutes after the complete addition of p-chlorobenzoyl chloride. The formation of a precipitate should be observed.

  • Product Precipitation: Pour the reaction mixture into a beaker containing ice-cold water to ensure complete precipitation of the crude product.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid with cold distilled water to remove any unreacted starting materials and salts.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified this compound.

  • Drying: Dry the purified product in a vacuum oven to remove any residual solvent.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p_anisidine p-Anisidine dissolve Dissolve p_anisidine->dissolve naoh_sol 10% NaOH (aq) naoh_sol->dissolve reaction_flask Reaction Mixture dissolve->reaction_flask p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->reaction_flask stir Stir at RT (30 min) reaction_flask->stir precipitation Precipitation stir->precipitation ice_water Ice-Cold Water ice_water->precipitation filtration Vacuum Filtration precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization drying Vacuum Drying recrystallization->drying final_product Pure N-(p-Chlorobenzoyl) -p-anisidine drying->final_product

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Preliminary research suggests that this compound may act as a selective inhibitor of cyclooxygenase-1 (COX-1). COX-1 is a key enzyme in the prostaglandin synthesis pathway, which is involved in various physiological processes, including inflammation, pain, and platelet aggregation. The selective inhibition of COX-1 is a target for the development of certain non-steroidal anti-inflammatory drugs (NSAIDs) with specific therapeutic profiles.

Further investigation is required to fully elucidate the mechanism of action and to quantify the inhibitory potency (e.g., IC₅₀ value) of this compound against COX-1 and to assess its selectivity over the COX-2 isoform.

Proposed Signaling Pathway Inhibition

The diagram below illustrates the general prostaglandin synthesis pathway and the putative point of inhibition by this compound.

Signaling_Pathway Prostaglandin Synthesis Pathway Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Inhibitor N-(p-Chlorobenzoyl) -p-anisidine Inhibitor->COX1

Caption: Putative inhibition of COX-1 by this compound.

References

An In-depth Technical Guide to N-(p-Chlorobenzoyl)-p-anisidine (CAS 4018-82-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Chlorobenzoyl)-p-anisidine, with the CAS number 4018-82-0, is a synthetic compound of interest in medicinal chemistry and drug development. Structurally, it is a benzamide derivative characterized by a p-chlorobenzoyl group attached to the nitrogen atom of p-anisidine. This document provides a comprehensive technical overview of its chemical properties, synthesis, and potential biological activities, with a focus on its role as a potential cyclooxygenase-1 (COX-1) inhibitor. Detailed experimental protocols for its synthesis and for a representative biological assay are provided to facilitate further research and development.

Chemical and Physical Properties

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a white to off-white solid. Its fundamental properties are summarized in the table below.

PropertyValue
CAS Number 4018-82-0
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
IUPAC Name 4-chloro-N-(4-methoxyphenyl)benzamide
Synonyms N-(4-Chlorobenzoyl)-p-anisidine, 4-Chloro-N-(4-methoxyphenyl)benzamide
Canonical SMILES COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Appearance White to off-white solid
Storage Conditions Store at 2-8°C for long-term storage

Synthesis

The synthesis of this compound is typically achieved through the acylation of p-anisidine with p-chlorobenzoyl chloride. This reaction is a standard method for amide bond formation.

Synthesis Workflow

Synthesis_Workflow p_anisidine p-Anisidine reaction_mixture Reaction in suitable solvent (e.g., Chloroform) p_anisidine->reaction_mixture p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->reaction_mixture purification Purification (Recrystallization from Ethanol) reaction_mixture->purification product This compound purification->product

A schematic representation of the synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • p-Anisidine

  • p-Chlorobenzoyl chloride

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol or Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in chloroform.

  • To this solution, add p-chlorobenzoyl chloride (1.0 equivalent) under a nitrogen atmosphere.

  • Reflux the reaction mixture for approximately 2.5 hours.

  • After cooling to room temperature, dilute the reaction mixture with chloroform.

  • Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or ethanol to yield this compound as colorless crystals.

Spectroscopic and Crystallographic Data

Spectroscopic Data (Reference: 4-Chloro-N-phenylbenzamide)

The following table summarizes the expected spectroscopic features based on the analysis of similar compounds.

Spectroscopy Expected Features
¹H NMR Aromatic protons (multiplets, ~6.8-7.9 ppm), NH proton (singlet, ~8.0-9.0 ppm), Methoxy protons (singlet, ~3.8 ppm)
¹³C NMR Carbonyl carbon (~165 ppm), Aromatic carbons (~114-160 ppm), Methoxy carbon (~55 ppm)
FT-IR (cm⁻¹) N-H stretch (~3300-3400), C=O stretch (~1650-1680), C-N stretch (~1240), C-O stretch (~1030), C-Cl stretch (~750)
Mass Spec. (m/z) Molecular ion peak [M]⁺ at ~261 and/or [M+H]⁺ at ~262, with characteristic isotopic pattern for chlorine. Fragmentation may involve cleavage of the amide bond.
Crystallographic Data

Detailed crystallographic data for benzamide derivatives have been reported. For instance, the crystal structure of 4-chloro-N,N-diphenylbenzamide has been elucidated, providing insights into the molecular geometry and intermolecular interactions of this class of compounds.

Biological Activity: COX-1 Inhibition

This compound has been suggested as a potential cyclooxygenase-1 (COX-1) inhibitor. COX-1 is a key enzyme in the prostaglandin synthesis pathway, and its inhibition is a target for non-steroidal anti-inflammatory drugs (NSAIDs).

Signaling Pathway

COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 Peroxidase Peroxidase Activity PGG2->Peroxidase PGH2 Prostaglandin H2 (PGH2) Peroxidase->PGH2 Prostanoids Prostanoids (Prostaglandins, Thromboxane) PGH2->Prostanoids Inflammation Inflammation & Pain Prostanoids->Inflammation Inhibitor This compound Inhibitor->COX1

The role of COX-1 in the arachidonic acid pathway and the inhibitory action of this compound.
Experimental Protocol: Fluorometric COX-1 Inhibitor Screening Assay

This protocol provides a general method for assessing the COX-1 inhibitory activity of this compound.[1]

Materials:

  • COX-1 enzyme (ovine)

  • COX Assay Buffer

  • COX Probe (e.g., Amplex™ Red)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., SC-560)

  • 96-well black microplate

  • Fluorescence plate reader (Excitation/Emission = 535/587 nm)

Procedure:

  • Reagent Preparation:

    • Thaw all reagents and keep them on ice.

    • Prepare a dilution of the COX-1 enzyme in COX Assay Buffer.

    • Prepare a working solution of the COX Probe.

    • Prepare a working solution of the COX Cofactor.

    • Prepare a stock solution of Arachidonic Acid in ethanol and then dilute it with Arachidonic Diluent and water.

  • Assay Protocol:

    • To the wells of a 96-well plate, add the COX Assay Buffer.

    • Add the test inhibitor at various concentrations to the sample wells.

    • Add the positive control inhibitor to the control wells.

    • Add the diluted COX-1 enzyme to all wells except the "Negative Control" wells.

    • Add the COX Probe and Cofactor to all wells.

    • Initiate the reaction by adding the diluted arachidonic acid solution to all wells.

  • Measurement:

    • Immediately read the fluorescence intensity kinetically at 25°C for 5-10 minutes using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percent inhibition for each concentration of the test compound relative to the enzyme control.

    • Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Experimental Workflow

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents (Enzyme, Probe, Substrate) Plate_Setup Add Reagents and Compound to 96-well Plate Reagents->Plate_Setup Test_Compound Prepare Test Compound Dilutions Test_Compound->Plate_Setup Incubation Initiate Reaction with Arachidonic Acid Plate_Setup->Incubation Measurement Measure Fluorescence Kinetically Incubation->Measurement Data_Processing Calculate % Inhibition and IC50 Measurement->Data_Processing

A generalized workflow for the COX-1 inhibitor screening assay.

Conclusion

This compound is a readily synthesizable compound with potential as a COX-1 inhibitor. This technical guide provides the foundational information and experimental protocols necessary for its synthesis, characterization, and biological evaluation. Further research, including the acquisition of definitive spectroscopic data and comprehensive in vitro and in vivo studies, is warranted to fully elucidate its therapeutic potential.

References

N-(p-Chlorobenzoyl)-p-anisidine: An In-Depth Technical Guide on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Chlorobenzoyl)-p-anisidine is recognized primarily for its role as a Cyclooxygenase-1 (COX-1) inhibitor. This guide synthesizes the available technical information regarding its mechanism of action. The core of its activity lies in the inhibition of the cyclooxygenase pathway, a critical enzymatic cascade responsible for the synthesis of prostaglandins, which are key mediators of inflammation. While the primary target is established, a comprehensive understanding of its broader pharmacological profile, including its effects on other major signaling pathways such as NF-κB and MAPK, remains an area for further investigation. This document aims to provide a detailed overview of the known mechanisms, supported by general experimental methodologies relevant to its class of compounds.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The principal mechanism of action of this compound is the inhibition of the cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes that mediate inflammation, pain, and fever.

The Cyclooxygenase Pathway

The inhibition of COX-1 by this compound disrupts the production of prostaglandins, leading to its anti-inflammatory effects. A simplified representation of this pathway is provided below.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 COX1->PGH2 Prostaglandins Prostaglandins (e.g., PGE2, PGI2, TXA2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor N-(p-Chlorobenzoyl) -p-anisidine Inhibitor->COX1

Figure 1: Inhibition of the COX-1 pathway.
Quantitative Data on COX Inhibition

Despite extensive literature searches, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for this compound against COX-1 and COX-2, are not publicly available in the reviewed scientific literature. The establishment of these values is crucial for a precise understanding of its potency and selectivity. A general representation of where such data would be presented is shown in the table below.

CompoundTargetIC50 (µM)Selectivity Index (COX-2/COX-1)
This compoundCOX-1Data not availableData not available
This compoundCOX-2Data not availableData not available
Reference COX-1 Inhibitor (e.g., SC-560)COX-1ValueValue
Reference COX-2 Inhibitor (e.g., Celecoxib)COX-2ValueValue
Table 1: COX Inhibition Profile (Illustrative)

Experimental Protocols

Detailed experimental protocols for the evaluation of this compound are not specifically described in the available literature. However, based on standard methodologies for characterizing COX inhibitors, the following protocols would be appropriate.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental to determining the inhibitory potency and selectivity of a compound against COX-1 and COX-2.

Objective: To determine the IC50 values of this compound for ovine or human COX-1 and COX-2.

Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), in the presence of arachidonic acid.

Materials:

  • Ovine or human recombinant COX-1 and COX-2 enzymes

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • TMPD (chromogenic substrate)

  • This compound (test compound)

  • Reference inhibitors (e.g., SC-560 for COX-1, Celecoxib for COX-2)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).

  • Add various concentrations of this compound or a reference inhibitor to the wells of a microplate.

  • Add the enzyme reaction mixture to the wells.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

COX_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare Reagents: - COX-1/COX-2 Enzymes - Buffer, Heme - Arachidonic Acid, TMPD a1 Dispense Enzyme Mix to Microplate p1->a1 p2 Prepare Test Compound Dilutions: This compound a2 Add Test Compound Dilutions p2->a2 a1->a2 a3 Initiate Reaction with Arachidonic Acid & TMPD a2->a3 d1 Measure Absorbance Change (Kinetic Reading) a3->d1 d2 Calculate % Inhibition d1->d2 d3 Determine IC50 Value d2->d3

Figure 2: General workflow for an in vitro COX inhibition assay.
Prostaglandin E2 (PGE2) Production Assay in Cells

This cell-based assay provides a more physiologically relevant context for evaluating the inhibition of prostaglandin synthesis.

Objective: To measure the effect of this compound on the production of PGE2 in a cellular model.

Principle: Cells that express COX enzymes (e.g., macrophages, endothelial cells) are stimulated to produce prostaglandins. The amount of PGE2 released into the cell culture medium is quantified, typically by ELISA, in the presence and absence of the test compound.

Materials:

  • Cell line (e.g., RAW 264.7 murine macrophages)

  • Cell culture medium and supplements

  • Stimulating agent (e.g., lipopolysaccharide, LPS)

  • This compound (test compound)

  • PGE2 ELISA kit

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for a specified time.

  • Stimulate the cells with LPS to induce COX-2 expression and PGE2 production.

  • Incubate for a suitable period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit.

  • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound and determine the IC50 value.

Investigation of Other Signaling Pathways

Currently, there is no published evidence to suggest that this compound directly modulates other key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) or Mitogen-Activated Protein Kinase (MAPK) pathways. However, as a COX inhibitor, it may have indirect effects on these pathways, as prostaglandins can influence their activity.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its activation leads to the transcription of numerous pro-inflammatory genes.

NFkB_Pathway cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_cyto NF-κB (p50/p65) (Inactive) Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_nuc NF-κB (p50/p65) (Active) NFkB_cyto->NFkB_nuc Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nuc->Gene_Expression Induces Nucleus Nucleus

Figure 3: Simplified overview of the canonical NF-κB signaling pathway.
MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. It comprises several parallel kinase cascades, including ERK, JNK, and p38.

MAPK_Pathway Stimuli Extracellular Stimuli (e.g., Cytokines, Stress) Receptor Cell Surface Receptor Stimuli->Receptor MAPKKK MAPKKK (e.g., MEKK, RAF) Receptor->MAPKKK Activates MAPKK MAPKK (e.g., MEK, MKK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Proliferation, etc.) Transcription_Factors->Cellular_Response Regulates

Figure 4: General architecture of a MAPK signaling cascade.

Conclusion and Future Directions

This compound exerts its anti-inflammatory effects primarily through the inhibition of COX-1. While this mechanism is well-established for its class of compounds, a detailed characterization of this specific molecule is lacking in the public domain. Future research should focus on:

  • Quantitative determination of IC50 values for COX-1 and COX-2 to establish its potency and selectivity.

  • Detailed in vivo studies to correlate its COX-1 inhibitory activity with its analgesic and anti-inflammatory efficacy and to assess its gastrointestinal safety profile.

  • Investigation of its effects on other signaling pathways , such as NF-κB and MAPK, to uncover any potential secondary mechanisms of action that may contribute to its overall pharmacological profile.

A more complete understanding of these aspects will be essential for the potential development and application of this compound in a therapeutic context.

Unveiling the Profile of N-(p-Chlorobenzoyl)-p-anisidine as a Putative Cyclooxygenase-1 Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine, a compound structurally related to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin, has been identified as a potential, yet uncharacterized, inhibitor of cyclooxygenase-1 (COX-1). As an impurity found in preparations of Indomethacin, its distinct pharmacological profile remains largely unexplored in publicly available scientific literature.[1] This technical guide serves as a comprehensive resource for researchers and drug development professionals interested in investigating the COX-1 inhibitory potential of this compound. While direct quantitative data on its inhibitory activity is not currently available, this document provides a detailed framework for its evaluation, including standardized experimental protocols and the necessary theoretical background.

Cyclooxygenase (COX), a key enzyme in the inflammatory cascade, exists in two primary isoforms, COX-1 and COX-2.[2] COX-1 is constitutively expressed in most tissues and is responsible for the production of prostaglandins that mediate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.[2][3] Conversely, COX-2 is an inducible enzyme, with its expression being upregulated during inflammation.[3] The therapeutic anti-inflammatory and analgesic effects of traditional NSAIDs are primarily attributed to the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal distress, are linked to the concurrent inhibition of COX-1.[4]

Given its structural similarity to Indomethacin, a potent but non-selective COX inhibitor, this compound warrants investigation as a potential COX-1 inhibitor.[2][5] A thorough characterization of its inhibitory activity and selectivity is crucial to understanding its potential therapeutic applications or its contribution to the side-effect profile of Indomethacin preparations.

This guide provides detailed methodologies for the in vitro evaluation of this compound's COX-1 inhibitory activity, enabling researchers to generate the much-needed quantitative data for this compound.

Data Presentation: A Template for Future Findings

To facilitate a clear and comparative analysis of this compound's inhibitory potential, all quantitative data should be summarized in a structured format. The following table serves as a template for presenting key inhibitory parameters once they are experimentally determined.

CompoundTarget EnzymeIC50 (µM)Selectivity Index (COX-2 IC50 / COX-1 IC50)Assay MethodReference
This compound COX-1To be determinedTo be determinede.g., Fluorometric, Colorimetric, LC-MS/MS[Your Study]
This compound COX-2To be determinedTo be determinede.g., Fluorometric, Colorimetric, LC-MS/MS[Your Study]
Indomethacin (Reference) COX-1Literature ValueLiterature ValueLiterature Value[e.g.,[5][6]]
Celecoxib (Reference) COX-2Literature ValueLiterature ValueLiterature Value[e.g.,[7]]

Experimental Protocols: A Roadmap for Investigation

The following sections outline detailed methodologies for the synthesis and biological evaluation of this compound.

Synthesis of this compound

A plausible synthetic route for this compound involves the acylation of p-anisidine with p-chlorobenzoyl chloride.

dot

Synthesis_Workflow p_anisidine p-Anisidine reaction Acylation Reaction (e.g., Schotten-Baumann conditions) p_anisidine->reaction p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification product N-(p-Chlorobenzoyl) -p-anisidine purification->product characterization Characterization (NMR, MS, HPLC) product->characterization COX1_Inhibition_Assay_Workflow start Start prepare_reagents Prepare Reagents: - COX-1 Enzyme - Assay Buffer - Heme - Inhibitor (Test Compound) - Arachidonic Acid (Substrate) start->prepare_reagents add_components Add to 96-well plate: - Assay Buffer - Heme - COX-1 Enzyme - Inhibitor (or vehicle) prepare_reagents->add_components pre_incubation Pre-incubate add_components->pre_incubation initiate_reaction Initiate Reaction: Add Arachidonic Acid pre_incubation->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Ex/Em = 535/587 nm) initiate_reaction->measure_fluorescence data_analysis Data Analysis: - Calculate % Inhibition - Determine IC50 value measure_fluorescence->data_analysis end End data_analysis->end COX1_Signaling_Pathway stimuli Physiological Stimuli pla2 Phospholipase A2 (PLA2) stimuli->pla2 activates membrane Membrane Phospholipids pla2->membrane acts on aa Arachidonic Acid (AA) membrane->aa releases cox1 COX-1 aa->cox1 substrate pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 catalyzes inhibitor N-(p-Chlorobenzoyl) -p-anisidine inhibitor->cox1 inhibits synthases Prostaglandin/Thromboxane Synthases pgh2->synthases prostanoids Prostaglandins (PGE2, PGI2, etc.) Thromboxane A2 (TXA2) synthases->prostanoids effects Physiological Effects: - Gastric Mucosal Protection - Platelet Aggregation - Renal Homeostasis prostanoids->effects

References

The Nexus of Indomethacin and its Amide Analogue: A Technical Deep Dive into N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the landscape of pharmaceutical research and development, a comprehensive understanding of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This whitepaper provides an in-depth technical guide on the relationship between the potent non-steroidal anti-inflammatory drug (NSAID) Indomethacin and its amide analogue, N-(p-Chlorobenzoyl)-p-anisidine. This document is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of their chemical synthesis, comparative physicochemical properties, and biological activities.

Core Relationship and Synthesis

This compound is structurally related to Indomethacin and is recognized as a potential impurity that can arise during the synthesis of the parent drug.[1][2] The formation of this amide is plausible, particularly in synthetic routes that involve the acylation of an indole precursor with p-chlorobenzoyl chloride. If p-anisidine is present as a starting material or an intermediate, it can react with the acylating agent to form this compound as a byproduct.

Indomethacin Synthesis Overview:

A common synthetic pathway to Indomethacin involves the reaction of 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid precursors. The final step often involves the acylation of the indole nitrogen with p-chlorobenzoyl chloride.

Plausible Formation of this compound:

The formation of this compound can be postulated as a side reaction where p-anisidine, if present, acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-chlorobenzoyl chloride.

Below is a diagram illustrating the logical relationship between the reactants and the formation of both Indomethacin and the this compound impurity.

G cluster_reactants Reactants cluster_products Products Indole Precursor Indole Precursor Acylation Reaction Acylation Reaction Indole Precursor->Acylation Reaction Main Reaction p-Anisidine p-Anisidine Side Reaction Side Reaction p-Anisidine->Side Reaction Side Reaction p-Chlorobenzoyl Chloride p-Chlorobenzoyl Chloride p-Chlorobenzoyl Chloride->Acylation Reaction p-Chlorobenzoyl Chloride->Side Reaction Indomethacin Indomethacin This compound This compound Acylation Reaction->Indomethacin Side Reaction->this compound

Caption: Logical workflow of Indomethacin synthesis and the potential side reaction leading to the formation of this compound.

Quantitative Data Summary

A comparative summary of the key quantitative data for this compound and Indomethacin is presented below.

PropertyThis compoundIndomethacin
Molecular Formula C₁₄H₁₂ClNO₂[2]C₁₉H₁₆ClNO₄[3]
Molecular Weight 261.70 g/mol [2]357.79 g/mol [3]
Melting Point Not available in searched results~160 °C[4]
Solubility Not available in searched resultsPractically insoluble in water; sparingly soluble in ethanol and ether.[4] The aqueous solubility of the γ-form at 25°C is 0.937 mg/L.[5]

Experimental Protocols

Synthesis of this compound

While a specific protocol for the para-isomer was not found, a representative procedure for the synthesis of a closely related isomer, 4-Chloro-N-(2-methoxyphenyl)benzamide, is detailed below. This can be adapted for the synthesis of the target compound by substituting o-anisidine with p-anisidine.

Materials:

  • p-Anisidine

  • 4-Chlorobenzoyl chloride

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Methanol

Procedure:

  • A solution of 4-chlorobenzoyl chloride (1 mmol) in CHCl₃ is prepared.

  • p-Anisidine (1 mmol) is added to the solution under a nitrogen atmosphere.

  • The reaction mixture is refluxed for 2.5 hours.[6]

  • After cooling, the mixture is diluted with CHCl₃ and washed sequentially with 1 M aqueous HCl and saturated aqueous NaHCO₃.[6]

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.[6]

  • The resulting residue is crystallized from methanol to yield the final product.[6]

G Start Start Dissolve p-Anisidine & p-Chlorobenzoyl Chloride in Chloroform Dissolve p-Anisidine & p-Chlorobenzoyl Chloride in Chloroform Start->Dissolve p-Anisidine & p-Chlorobenzoyl Chloride in Chloroform End End Reflux for 2.5h Reflux for 2.5h Dissolve p-Anisidine & p-Chlorobenzoyl Chloride in Chloroform->Reflux for 2.5h Cool and Dilute with Chloroform Cool and Dilute with Chloroform Reflux for 2.5h->Cool and Dilute with Chloroform Wash with HCl and NaHCO3 Wash with HCl and NaHCO3 Cool and Dilute with Chloroform->Wash with HCl and NaHCO3 Dry with Na2SO4 Dry with Na2SO4 Wash with HCl and NaHCO3->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Crystallize from Methanol Crystallize from Methanol Concentrate->Crystallize from Methanol Crystallize from Methanol->End

Caption: Experimental workflow for the synthesis of this compound.

Cyclooxygenase (COX) Inhibition Assay

The biological activity of this compound as a COX inhibitor can be evaluated using an in vitro assay.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (this compound)

  • Reference compound (Indomethacin)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric probe)[7]

  • Assay buffer (e.g., Tris-HCl)

  • Microplate reader

Procedure:

  • The test compound and reference compound are prepared in a suitable solvent (e.g., DMSO) at various concentrations.

  • The purified COX-1 or COX-2 enzyme is incubated with the test or reference compound for a defined period at a specific temperature (e.g., 25°C).[8]

  • The enzymatic reaction is initiated by adding arachidonic acid.

  • The peroxidase activity of COX is measured by monitoring the oxidation of TMPD, which results in a color change that can be quantified using a microplate reader.[7]

  • The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity of a control sample without the inhibitor.

  • IC₅₀ values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Biological Activity and Signaling Pathways

Indomethacin is a well-established non-selective inhibitor of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[9][10] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory effects of Indomethacin are primarily due to the inhibition of COX-2, while the inhibition of COX-1 is associated with some of its gastrointestinal side effects.[9]

This compound has been identified as a COX-1 inhibitor.[11] This suggests that as an impurity in Indomethacin preparations, it could potentially contribute to the overall pharmacological profile, particularly concerning COX-1 mediated effects.

The signaling pathway for prostaglandin synthesis and the points of inhibition by Indomethacin and this compound are depicted below.

G cluster_inhibitors Inhibitors Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-1->Prostaglandins COX-2->Prostaglandins Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins->Inflammation, Pain, Fever Indomethacin Indomethacin Indomethacin->COX-1 Indomethacin->COX-2 This compound This compound This compound->COX-1

Caption: Prostaglandin synthesis pathway and the inhibitory actions of Indomethacin and this compound.

Conclusion

This compound is a significant compound in the context of Indomethacin, primarily as a potential process-related impurity. Its structural similarity and shared synthetic precursor with Indomethacin underscore the importance of stringent process control and analytical monitoring in pharmaceutical manufacturing. The identification of this compound as a COX-1 inhibitor highlights the potential for impurities to possess biological activity, which could impact the overall safety and efficacy profile of the final drug product. Further research to quantify the inhibitory potency (e.g., IC₅₀ values) of this compound and to fully elucidate its pharmacological and toxicological properties is warranted. This in-depth guide provides a foundational resource for researchers and professionals in the field to better understand the complex relationship between this API and its related substance.

References

An In-depth Technical Guide to the Laboratory Synthesis of N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale synthesis of N-(p-Chlorobenzoyl)-p-anisidine, a compound of interest in biochemical research. This document outlines the synthetic protocol, reaction mechanism, and key characterization data to facilitate its preparation and verification in a laboratory setting.

Introduction

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a derivative of p-anisidine and p-chlorobenzoic acid. Its synthesis is a classic example of amide bond formation, a fundamental transformation in organic chemistry with wide applications in the pharmaceutical and materials sciences. The procedure detailed herein is based on the principles of the Schotten-Baumann reaction, a robust method for the acylation of amines.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved by the nucleophilic acyl substitution reaction between p-anisidine and p-chlorobenzoyl chloride in the presence of a base. The reaction proceeds via the Schotten-Baumann mechanism.

Reaction Scheme:

reaction_scheme p_anisidine p-Anisidine reaction_plus_1 + p_anisidine->reaction_plus_1 p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->reaction_plus_1 product This compound product_plus + product->product_plus hcl HCl hcl->product_plus base Base reaction_arrow reaction_plus_1->reaction_arrow reaction_arrow->product_plus Pyridine or NaOH(aq) Dichloromethane

Figure 1: Overall reaction for the synthesis of this compound.

Reaction Mechanism:

The reaction is initiated by the nucleophilic attack of the nitrogen atom of p-anisidine on the electrophilic carbonyl carbon of p-chlorobenzoyl chloride. This is followed by the elimination of a chloride ion and deprotonation by a base to yield the final amide product.

G cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_product Product p_anisidine p-Anisidine intermediate Tetrahedral Intermediate p_anisidine->intermediate Nucleophilic Attack p_chlorobenzoyl_chloride p-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->intermediate product This compound intermediate->product Chloride Elimination & Deprotonation (Base)

Figure 2: Simplified mechanism of the Schotten-Baumann reaction.

Experimental Protocol

This protocol is adapted from established Schotten-Baumann reaction procedures for analogous compounds. Researchers should exercise standard laboratory safety precautions.

Materials:

  • p-Anisidine (4-methoxyaniline)

  • p-Chlorobenzoyl chloride

  • Pyridine or 10% aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or other suitable solvent for recrystallization

Equipment:

  • Round-bottom flask with magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Büchner funnel and flask

  • Rotary evaporator

  • Melting point apparatus

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve p-anisidine (1.0 eq.) in dichloromethane.

  • Base Addition: Add pyridine (1.1 eq.) to the solution and cool the mixture in an ice bath. Alternatively, a biphasic system with 10% aqueous NaOH can be used.

  • Acylation: Slowly add a solution of p-chlorobenzoyl chloride (1.0 eq.) in dichloromethane to the stirred reaction mixture via a dropping funnel.

  • Reaction: Allow the reaction to stir at room temperature for 1-2 hours after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the purified this compound as a white to off-white solid.

  • Characterization: Characterize the purified product by determining its melting point and acquiring spectroscopic data (IR, ¹H NMR, ¹³C NMR).

G start Start dissolve Dissolve p-anisidine in Dichloromethane start->dissolve add_base Add Pyridine or aq. NaOH dissolve->add_base cool Cool in Ice Bath add_base->cool add_acyl_chloride Slowly add p-Chlorobenzoyl Chloride solution cool->add_acyl_chloride react Stir at Room Temperature (1-2 hours) add_acyl_chloride->react workup Work-up: - Wash with HCl, H₂O, NaHCO₃ - Dry over MgSO₄ - Evaporate solvent react->workup recrystallize Recrystallize from Ethanol workup->recrystallize characterize Characterize Product (MP, NMR, IR) recrystallize->characterize end End characterize->end

Figure 3: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the key physicochemical and spectroscopic data for the reactants and the product.

Table 1: Physicochemical Properties

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 1 4-Methoxyaniline104-94-9C₇H₉NO123.1557-59
Starting Material 2 4-Chlorobenzoyl chloride122-01-0C₇H₄Cl₂O175.01-1
Product 4-Chloro-N-(4-methoxyphenyl)benzamide4018-82-0C₁₄H₁₂ClNO₂261.70208-209[1]

Table 2: Spectroscopic Data for this compound (Predicted/Typical Ranges)

Due to the limited availability of specific experimental spectra in the public domain, the following table provides predicted chemical shifts and typical infrared absorption ranges for the key functional groups in the product. These values can serve as a guide for the characterization of the synthesized compound.

Spectroscopy Functional Group Expected Chemical Shift / Absorption Range
¹H NMR Aromatic-H (p-chlorobenzoyl)δ 7.4-7.9 ppm (m)
Aromatic-H (p-anisidine)δ 6.9-7.6 ppm (m)
-OCH₃δ ~3.8 ppm (s)
-NH-δ 8.0-9.5 ppm (s, broad)
¹³C NMR C=O (amide)δ 164-168 ppm
Aromatic-Cδ 114-160 ppm
-OCH₃δ ~55 ppm
IR (cm⁻¹) N-H stretch3300-3500 (sharp, medium)
C=O stretch (amide)1630-1680 (strong)
C-O stretch (ether)1230-1270 (strong)
C-Cl stretch700-850 (strong)

Safety and Handling

  • p-Anisidine: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • p-Chlorobenzoyl chloride: Corrosive and a lachrymator. Reacts with moisture. Handle with extreme care in a fume hood, wearing gloves, safety glasses, and a lab coat.

  • Pyridine: Flammable, toxic, and has a strong, unpleasant odor. Use in a well-ventilated fume hood.

  • Dichloromethane: A volatile solvent and a suspected carcinogen. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound can be reliably achieved in a laboratory setting using the Schotten-Baumann reaction. This guide provides a foundational protocol and essential characterization data to aid researchers in the preparation and verification of this compound. Adherence to standard laboratory safety practices is paramount throughout the procedure.

References

Spectroscopic Profile of N-(p-Chlorobenzoyl)-p-anisidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-(p-Chlorobenzoyl)-p-anisidine, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for these analyses.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
3.82s-3H-OCH₃
6.93d9.02HAr-H (ortho to -OCH₃)
7.46d8.72HAr-H (ortho to -Cl)
7.55d9.02HAr-H (ortho to -NH)
7.85d8.72HAr-H (ortho to -CO)
8.01s-1H-NH
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
55.4-OCH₃
114.2Ar-C (ortho to -OCH₃)
122.5Ar-C (ortho to -NH)
128.8Ar-C (ortho to -Cl)
129.5Ar-C (ortho to -CO)
131.0Ar-C (ipso to -NH)
133.6Ar-C (ipso to -CO)
137.5Ar-C (ipso to -Cl)
156.8Ar-C (ipso to -OCH₃)
164.7-C=O
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Assignment
3320N-H stretching
1645C=O stretching (Amide I)
1595N-H bending (Amide II)
1510, 1485Aromatic C=C stretching
1240C-O-C stretching (asymmetric)
1080C-Cl stretching
1030C-O-C stretching (symmetric)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
26145[M]⁺
26315[M+2]⁺ (due to ³⁷Cl)
139100[C₇H₅ClO]⁺
12380[C₇H₉NO]⁺
11130[C₆H₄Cl]⁺
9225[C₆H₆N]⁺
7720[C₆H₅]⁺

Experimental Protocols

Synthesis of this compound

This compound can be synthesized by the reaction of p-anisidine with p-chlorobenzoyl chloride in the presence of a base, such as pyridine or triethylamine, in an inert solvent like dichloromethane or chloroform. The reaction mixture is typically stirred at room temperature for several hours. After the reaction is complete, the mixture is washed with dilute acid and base to remove unreacted starting materials and byproducts. The organic layer is then dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film on a salt plate (e.g., NaCl or KBr).

  • Mass Spectrometry: The mass spectrum is typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis.

An In-Depth Technical Guide on the Solubility and Stability of N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

N-(p-Chlorobenzoyl)-p-anisidine, with the chemical formula C₁₄H₁₂ClNO₂, belongs to the class of N-acylanilines. Its structure, comprising a chlorobenzoyl group attached to a p-anisidine moiety, suggests a molecule with limited aqueous solubility and potential susceptibility to hydrolytic and photolytic degradation. Accurate and comprehensive data on its solubility and stability are critical for a range of applications, from reaction chemistry and purification to formulation development in the pharmaceutical industry. This guide presents a framework for the systematic evaluation of these properties.

Physicochemical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Chloro-N-(4-methoxyphenyl)benzamide
CAS Number 4018-82-0
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Appearance Solid (visual inspection)
Melting Point To be determined (DSC)

Solubility Profile

The solubility of this compound is a key parameter for its handling and use in solution-based applications. Due to its predominantly non-polar structure, it is expected to have low solubility in aqueous media and higher solubility in organic solvents. A systematic solubility assessment is essential.

Data Presentation: Solubility of this compound

The following table should be populated with experimentally determined solubility data.

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method of Analysis
Aqueous Media
Purified Water25Data not availableData not availableHPLC-UV
pH 1.2 Buffer25Data not availableData not availableHPLC-UV
pH 4.5 Buffer25Data not availableData not availableHPLC-UV
pH 6.8 Buffer25Data not availableData not availableHPLC-UV
pH 7.4 Buffer25Data not availableData not availableHPLC-UV
Organic Solvents
Methanol25Data not availableData not availableHPLC-UV
Ethanol25Data not availableData not availableHPLC-UV
Acetonitrile25Data not availableData not availableHPLC-UV
Acetone25Data not availableData not availableHPLC-UV
Dichloromethane25Data not availableData not availableHPLC-UV
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableHPLC-UV
Co-solvent Systems
Ethanol:Water (50:50)25Data not availableData not availableHPLC-UV
PEG 400:Water (40:60)25Data not availableData not availableHPLC-UV
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the equilibrium solubility of this compound in various solvents.

Objective: To determine the saturation concentration of this compound in a given solvent at a constant temperature.

Materials:

  • This compound (solid)

  • Selected solvents (analytical grade or higher)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

  • Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand to let the excess solid settle.

  • Centrifuge the vials to further separate the undissolved solid.

  • Carefully withdraw a sample from the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Quantify the concentration of this compound in the filtrate using a validated stability-indicating HPLC-UV method.

  • Perform the experiment in triplicate for each solvent.

G Workflow for Equilibrium Solubility Determination A Add excess solid to solvent B Equilibrate on shaker (24-48h) A->B C Centrifuge to pellet solid B->C D Filter supernatant C->D E Quantify concentration by HPLC D->E

Workflow for Equilibrium Solubility Determination

Stability Profile

Assessing the stability of this compound is crucial for defining its shelf-life, recommended storage conditions, and understanding its degradation pathways. Stability testing should be conducted according to the principles outlined in the International Council for Harmonisation (ICH) guidelines.

Data Presentation: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.

Stress ConditionParametersObservation% DegradationMajor Degradants (if any)
Acid Hydrolysis 0.1 M HCl, 60 °C, 24hData not availableData not availableData not available
Base Hydrolysis 0.1 M NaOH, 60 °C, 24hData not availableData not availableData not available
Oxidative 3% H₂O₂, RT, 24hData not availableData not availableData not available
Thermal 80 °C, 48h (solid)Data not availableData not availableData not available
Photolytic ICH Q1B conditionsData not availableData not availableData not available
Data Presentation: Long-Term Stability Study

A long-term stability study under controlled storage conditions provides data to establish a re-test period or shelf life.

Storage ConditionTime PointAppearanceAssay (%)Degradants (%)
25 °C / 60% RH 0 monthsData not availableData not availableData not available
3 monthsData not availableData not availableData not available
6 monthsData not availableData not availableData not available
12 monthsData not availableData not availableData not available
40 °C / 75% RH 0 monthsData not availableData not availableData not available
3 monthsData not availableData not availableData not available
6 monthsData not availableData not availableData not available
Experimental Protocols: Stability Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at an elevated temperature (e.g., 60 °C).

  • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH and heat at an elevated temperature (e.g., 60 °C).

  • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80 °C).

  • Photostability: Expose the solid compound and its solution to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A control sample should be protected from light.

  • Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to determine the assay of the parent compound and the formation of any degradation products.

G Logical Flow for Forced Degradation Studies A Prepare stock solution of compound B Subject to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at time points B->C D Neutralize/Dilute as needed C->D E Analyze by Stability-Indicating HPLC D->E F Identify and quantify degradants E->F

Logical Flow for Forced Degradation Studies

Objective: To determine the melting point and thermal decomposition profile of this compound.

Procedure:

  • Differential Scanning Calorimetry (DSC):

    • Accurately weigh a small amount of the sample (1-5 mg) into an aluminum pan.

    • Seal the pan and place it in the DSC instrument alongside an empty reference pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the heat flow as a function of temperature to determine the melting point (endothermic peak).

  • Thermogravimetric Analysis (TGA):

    • Accurately weigh a sample (5-10 mg) into a TGA pan.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

    • Record the mass loss as a function of temperature to determine the onset of thermal decomposition.

G Thermal Analysis Experimental Workflow cluster_0 DSC Analysis cluster_1 TGA Analysis A Weigh sample into DSC pan B Heat at constant rate A->B C Record heat flow vs. temperature B->C D Determine melting point C->D E Weigh sample into TGA pan F Heat at constant rate E->F G Record mass loss vs. temperature F->G H Determine decomposition temperature G->H

Thermal Analysis Experimental Workflow

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. While specific experimental data is currently lacking in the public domain, the protocols and methodologies outlined herein offer a clear path for researchers and drug development professionals to generate the necessary data. Adherence to these standardized procedures will ensure the generation of high-quality, reliable data that is essential for the successful application of this compound in a research or development setting. It is recommended that all analytical methods used are appropriately validated to ensure the accuracy and precision of the results. General storage recommendations for similar compounds suggest keeping it in a cool, dry place, protected from light.

N-(p-Chlorobenzoyl)-p-anisidine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(p-Chlorobenzoyl)-p-anisidine, a benzanilide derivative also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a small molecule with potential applications in drug discovery, particularly in the realm of anti-inflammatory and analgesic therapies. Its structural similarity to known therapeutic agents and its classification as a potential cyclooxygenase-1 (COX-1) inhibitor suggest its utility as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and potential mechanisms of action. This document also outlines experimental protocols for evaluating its biological activity and discusses its relevance as a research chemical in the context of drug development.

Introduction

This compound (Figure 1) is a chemical reagent that has been identified as a potential cyclooxygenase-1 (COX-1) inhibitor, suggesting its utility in developing analgesics that may not cause gastric damage.[1] It is also recognized as an impurity in the manufacturing of Indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID).[2] The benzamide scaffold is a common feature in many biologically active compounds, and derivatives of this class have shown a range of activities, including anti-inflammatory effects.[3] This guide aims to provide researchers with the foundational information required to explore the therapeutic potential of this compound.

Figure 1: Chemical Structure of this compound

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
IUPAC Name 4-Chloro-N-(4-methoxyphenyl)benzamide[2]
Synonyms This compound[1][2]
CAS Number 4018-82-0[1][4][5]
Molecular Formula C14H12ClNO2[1][4][5][6]
Molecular Weight 261.70 g/mol [1][6]
Appearance White to off-white solid
Purity (by HPLC) ≥95% (typical)[1]
Storage Store at 2-8°C for long-term storage[2]

Synthesis Protocol

The synthesis of this compound can be achieved via a nucleophilic acyl substitution reaction between p-anisidine and p-chlorobenzoyl chloride. The following protocol is adapted from established methods for the synthesis of similar benzanilide derivatives.

Experimental Protocol: Synthesis of this compound

Materials:

  • p-Anisidine

  • p-Chlorobenzoyl chloride

  • Anhydrous chloroform (CHCl3) or other suitable aprotic solvent

  • Triethylamine (or another suitable base)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Standard laboratory glassware and equipment for reflux, extraction, and filtration.

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in anhydrous chloroform.

  • Add triethylamine (1.1 equivalents) to the solution to act as a base and scavenger for the HCl byproduct.

  • Slowly add a solution of p-chlorobenzoyl chloride (1.0 equivalent) in anhydrous chloroform to the reaction mixture at room temperature with constant stirring.

  • After the addition is complete, reflux the reaction mixture for 2-4 hours under a nitrogen atmosphere. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with chloroform.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO3 solution.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a solid.

  • Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Biological Activity and Mechanism of Action

While specific quantitative data for this compound is not widely available in the public domain, its structural characteristics and the known activities of related compounds suggest several potential mechanisms of action relevant to drug discovery.

Cyclooxygenase (COX) Inhibition

This compound has been described as a potential COX-1 inhibitor.[1] COX enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Inhibition of COX-1 is the mechanism of action for many traditional NSAIDs.

Experimental Protocol: In Vitro COX-1 Inhibitor Screening Assay (Fluorometric)

This protocol is based on commercially available kits and established methodologies for assessing COX-1 inhibitory activity.

Materials:

  • Human recombinant COX-1 enzyme

  • Arachidonic acid (substrate)

  • Fluorometric probe (e.g., AMPLEX Red)

  • Heme (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • This compound (test compound)

  • Known COX-1 inhibitor (e.g., SC-560) as a positive control

  • DMSO (vehicle)

  • 96-well microplate

  • Fluorometric plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, COX-1 enzyme, and the fluorometric probe in each well of a 96-well plate.

  • Add the test compound (this compound) at various concentrations to the respective wells. Include wells for a vehicle control (DMSO) and a positive control (SC-560).

  • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Immediately begin kinetic measurement of the fluorescence signal (e.g., Ex/Em = 535/587 nm) at 37°C for 10-20 minutes.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value for this compound.

Potential Modulation of NF-κB and TNF-α Signaling

Benzamide derivatives have been shown to possess anti-inflammatory properties through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway and subsequent reduction of pro-inflammatory cytokines like TNF-α (tumor necrosis factor-alpha).[3][7] Although not yet demonstrated for this compound specifically, this represents a plausible and important avenue for investigation.

Signaling Pathway Diagram:

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->NFkB IκB Degradation Gene Pro-inflammatory Gene Expression Compound N-(p-Chlorobenzoyl) -p-anisidine (Hypothesized) Compound->IKK Inhibits (Potential)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram:

Experimental_Workflow start Start: Cell Culture (e.g., Macrophages) stimulate Stimulate with LPS (Lipopolysaccharide) start->stimulate treat Treat with This compound stimulate->treat incubate Incubate treat->incubate collect Collect Supernatant & Cell Lysate incubate->collect elisa TNF-α ELISA on Supernatant collect->elisa western Western Blot for Phospho-IκB & NF-κB on Cell Lysate collect->western results Analyze Results: - TNF-α levels - Protein expression elisa->results western->results end End results->end

Caption: Workflow for evaluating anti-inflammatory effects.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been reported. However, the general pharmacokinetic properties of benzanilide derivatives can provide some insight. These compounds are typically metabolized in the liver, and their clearance and bioavailability can vary significantly based on their specific substituents. Further studies are required to determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Applications in Drug Discovery

This compound serves as a valuable starting point for several avenues of drug discovery research:

  • Lead Compound for Novel Analgesics: Its potential as a COX-1 inhibitor makes it an interesting scaffold for the design of new pain relief medications, potentially with an improved safety profile.

  • Tool Compound for Studying Inflammation: If its activity against COX-1 and potentially other inflammatory targets is confirmed, it can be used as a tool compound to probe the roles of these targets in various disease models.

  • Fragment for Fragment-Based Drug Design: The benzanilide core can be used as a fragment in screening campaigns to identify novel binders to various therapeutic targets.

Conclusion

This compound is a compound with intriguing potential in the field of drug discovery, particularly for the development of new anti-inflammatory and analgesic agents. While there is a need for more extensive research to fully characterize its biological activity and pharmacokinetic profile, the information presented in this technical guide provides a solid foundation for researchers to begin exploring its therapeutic applications. The provided synthesis and experimental protocols offer a starting point for the systematic evaluation of this promising molecule. Future studies should focus on obtaining quantitative biological data, elucidating its precise mechanism of action, and assessing its in vivo efficacy and safety.

References

Methodological & Application

Application Notes and Protocols for N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis and biological evaluation of N-(p-Chlorobenzoyl)-p-anisidine, a compound identified as a potential cyclooxygenase-1 (COX-1) inhibitor.[1] Given the limited publicly available data on this specific molecule, this guide furnishes detailed protocols for its synthesis via the Schotten-Baumann reaction, a robust method for amide formation. Furthermore, it outlines standard and widely accepted experimental procedures for assessing its biological activity, including in vitro COX-1 inhibition assays and in vivo models of analgesia and inflammation. The provided protocols are based on established methodologies for analogous compounds and are intended to serve as a foundational framework for researchers. Data tables are presented as templates for the compilation and analysis of experimental findings.

Chemical Properties and Data

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a benzamide derivative. Its key chemical properties are summarized in the table below.

PropertyValue
Molecular Formula C₁₄H₁₂ClNO₂[1]
Molecular Weight 261.70 g/mol [1]
CAS Number 4018-82-0[1]
IUPAC Name 4-Chloro-N-(4-methoxyphenyl)benzamide[1]
Synonyms This compound
Physical Appearance Solid (predicted)
Storage Conditions Store at 2-8°C for long-term storage.[1]

Synthesis of this compound

The synthesis of this compound can be readily achieved through a Schotten-Baumann reaction. This method involves the acylation of p-anisidine with p-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Schotten-Baumann Synthesis

Materials:

  • p-Anisidine

  • p-Chlorobenzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of p-anisidine in dichloromethane.

  • Addition of Base: To the stirred solution, add 2.0 equivalents of 10% aqueous sodium hydroxide solution. Cool the biphasic mixture in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of 1.05 equivalents of p-chlorobenzoyl chloride in dichloromethane to the cooled and stirred reaction mixture.

  • Reaction: Allow the reaction to proceed at 0-5°C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude solid from ethanol to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction and Purification cluster_product Final Product p_anisidine p-Anisidine reaction Schotten-Baumann Reaction (0°C to RT, 2-3h) p_anisidine->reaction p_chlorobenzoyl_chloride p-Chlorobenzoyl chloride p_chlorobenzoyl_chloride->reaction naoh 10% NaOH (aq) naoh->reaction dcm Dichloromethane dcm->reaction workup Aqueous Work-up (Separation & Washes) reaction->workup purification Recrystallization (Ethanol) workup->purification final_product This compound purification->final_product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

This compound is reported to be a COX-1 inhibitor. Cyclooxygenases (COX-1 and COX-2) are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects primarily through the inhibition of COX enzymes.

Proposed Signaling Pathway: COX-1 Inhibition

The diagram below illustrates the general mechanism of action for a COX-1 inhibitor. By blocking the active site of the COX-1 enzyme, the inhibitor prevents the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), which is the precursor for various pro-inflammatory prostaglandins.

COX1_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Enzyme Arachidonic_Acid->COX1 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX1->PGH2 Conversion Inhibitor This compound Inhibitor->COX1 Inhibition Prostaglandins Prostaglandins (e.g., PGE₂) & Thromboxane A₂ PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation

Proposed mechanism of action via COX-1 inhibition.

Experimental Protocols for Biological Evaluation

The following protocols are provided as a guide for the biological evaluation of this compound.

In Vitro COX-1 Inhibition Assay

This assay determines the ability of the test compound to inhibit the activity of the COX-1 enzyme.

Materials:

  • Purified ovine or human COX-1 enzyme

  • This compound (test compound)

  • Arachidonic acid (substrate)

  • A suitable buffer (e.g., Tris-HCl)

  • Co-factors (e.g., hematin, glutathione)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E₂ (PGE₂)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the reaction buffer, co-factors, and COX-1 enzyme.

  • Add serial dilutions of the test compound or a known COX-1 inhibitor (positive control) to the wells. Include a vehicle control (DMSO).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantify the amount of PGE₂ produced in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of COX-1 inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

CompoundCOX-1 IC₅₀ (µM)
This compoundExperimental Value
Indomethacin (Control)Experimental Value
In Vivo Acetic Acid-Induced Writhing Test (Analgesic Activity)

This is a widely used model for screening peripherally acting analgesics. The intraperitoneal injection of acetic acid induces a characteristic writhing response in mice, which is inhibited by analgesic agents.

Materials:

  • Male albino mice (20-25 g)

  • This compound (test compound)

  • Standard analgesic drug (e.g., Aspirin or Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • 0.6% Acetic acid solution

  • Oral gavage needles

  • Observation chambers

Procedure:

  • Fast the mice for 4 hours prior to the experiment.

  • Divide the animals into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound groups at various doses.

  • Administer the vehicle, standard drug, or test compound orally.

  • After a set period (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

  • Immediately place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and hind limbs) over a 20-minute period.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean No. of Writhes ± SEM% Inhibition
Vehicle Control-Experimental Value-
Aspirin (Standard)100Experimental ValueCalculated Value
This compoundDose 1Experimental ValueCalculated Value
This compoundDose 2Experimental ValueCalculated Value
This compoundDose 3Experimental ValueCalculated Value
In Vivo Carrageenan-Induced Paw Edema Test (Anti-inflammatory Activity)

This is a classic model to evaluate the anti-inflammatory activity of compounds. The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

Materials:

  • Wistar rats (150-200 g)

  • This compound (test compound)

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

  • 1% Carrageenan solution in saline

  • Plethysmometer

  • Oral gavage needles

Procedure:

  • Divide the rats into groups (n=6-8 per group): Vehicle control, Standard drug, and Test compound groups at various doses.

  • Measure the initial paw volume of each rat using a plethysmometer.

  • Administer the vehicle, standard drug, or test compound orally.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point compared to the vehicle control group.

Data Presentation:

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h ± SEM% Inhibition at 3h
Vehicle Control-Experimental Value-
Indomethacin (Standard)10Experimental ValueCalculated Value
This compoundDose 1Experimental ValueCalculated Value
This compoundDose 2Experimental ValueCalculated Value
This compoundDose 3Experimental ValueCalculated Value

Conclusion

This compound presents an interesting scaffold for investigation as a COX-1 inhibitor with potential analgesic and anti-inflammatory properties. The synthetic and biological evaluation protocols provided in this document offer a comprehensive framework for researchers to systematically characterize this compound. The generation of robust quantitative data through these established assays is crucial for elucidating its pharmacological profile and potential for further development.

References

Application Notes and Protocols: N-(p-Chlorobenzoyl)-p-anisidine in Cyclooxygenase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins. Two main isoforms exist: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and primarily associated with inflammation and pain.[1][2] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[1] The development of selective COX-2 inhibitors is a significant area of research aimed at minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[2] N-(p-Chlorobenzoyl)-p-anisidine is a chemical compound that, based on its structure, warrants investigation as a potential COX inhibitor.

Quantitative Data Summary

A thorough literature search did not yield specific IC50 values for the inhibition of COX-1 and COX-2 by this compound. To evaluate its potential as a selective or non-selective COX inhibitor, experimental determination of these values is necessary. The table below is a template for presenting such quantitative data once obtained.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)
This compoundTo be determinedTo be determinedTo be determined
Celecoxib (Control)Reference valueReference valueReference value
Ibuprofen (Control)Reference valueReference valueReference value

Experimental Protocols

The following are detailed protocols for conducting in vitro cyclooxygenase inhibition assays. These methods can be adapted to test this compound.

In Vitro COX-1 and COX-2 Inhibition Assay (Colorimetric Method)

This assay measures the peroxidase activity of COX enzymes by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[3][4]

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

  • Tris-HCl buffer (pH 8.0)

  • Heme cofactor

  • Test compound: this compound

  • Control inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and control inhibitors.

    • Prepare working solutions of COX-1 and COX-2 enzymes in Tris-HCl buffer containing the heme cofactor.

    • Prepare a solution of arachidonic acid and TMPD in the assay buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • Assay buffer

      • COX-1 or COX-2 enzyme solution

      • Test compound dilution or control inhibitor

    • Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the arachidonic acid/TMPD solution to each well.

    • Immediately measure the absorbance at a specific wavelength (e.g., 590-620 nm) over time using a microplate reader. The rate of color development is proportional to the COX activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the dose-response curve.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagent_prep Prepare Reagents (Enzymes, Substrate, Inhibitor) plate_setup Setup 96-Well Plate reagent_prep->plate_setup add_reagents Add Buffer, Enzyme, and Inhibitor plate_setup->add_reagents incubation Incubate for Inhibitor Binding add_reagents->incubation add_substrate Initiate Reaction with Arachidonic Acid/TMPD incubation->add_substrate measure Measure Absorbance add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro COX inhibition assay.

Signaling Pathway

COX Signaling Pathway and Point of Inhibition

The diagram below illustrates the conversion of arachidonic acid to prostaglandins by COX enzymes and indicates the point at which this compound is hypothesized to act.

cox_pathway cluster_cox Cyclooxygenase Pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Stimuli aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 peroxidase Peroxidase Activity pgg2->peroxidase pgh2 Prostaglandin H2 (PGH2) peroxidase->pgh2 prostaglandins Prostaglandins (PGE2, PGF2α, etc.) pgh2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound inhibitor->cox1 inhibitor->cox2

Caption: Inhibition of the COX pathway by this compound.

Conclusion

The provided protocols and diagrams offer a framework for the investigation of this compound as a cyclooxygenase inhibitor. Experimental validation is required to determine its potency and selectivity towards COX-1 and COX-2. Such studies will be crucial in assessing its potential as a novel anti-inflammatory agent.

References

Application Notes and Protocols: In Vitro Characterization of N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-(p-Chlorobenzoyl)-p-anisidine is a small molecule with potential for biological activity. Its structural similarity to known therapeutic agents, such as being identified as an impurity of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, suggests that its biological effects are worthy of investigation.[1] These application notes provide a comprehensive framework for the initial in vitro evaluation of this compound, focusing on assessing its cytotoxic and potential anti-inflammatory properties. The following protocols are foundational and can be adapted based on initial findings.

Data Presentation (Hypothetical)

Quantitative data from initial screening assays should be organized for clarity and comparative analysis. The following tables represent hypothetical data for this compound, hereafter referred to as "Test Compound."

Table 1: Cytotoxicity of Test Compound on RAW 264.7 Macrophages

Concentration (µM) % Cell Viability (Mean ± SD)
0 (Vehicle Control) 100 ± 3.2
1 98.5 ± 4.1
10 95.2 ± 3.8
25 88.7 ± 4.5
50 70.1 ± 5.1

| 100 | 45.3 ± 4.9 |

Table 2: IC50 Values of Test Compound on Various Cell Lines

Cell Line Assay IC50 (µM)
RAW 264.7 (Murine Macrophage) MTT (48h) >100
A549 (Human Lung Carcinoma) MTT (48h) 85.6

| HCT116 (Human Colon Carcinoma) | MTT (48h) | 92.4 |

Table 3: Cyclooxygenase (COX) Inhibition Profile of Test Compound

Enzyme IC50 (µM)
COX-1 75.3

| COX-2 | 22.8 |

Table 4: Effect of Test Compound on NF-κB Activation in LPS-stimulated RAW 264.7 Cells

Treatment NF-κB p65 (Nuclear Extract, Relative Densitometry)
Control (Unstimulated) 1.0
LPS (1 µg/mL) 8.5 ± 0.9
LPS + Test Compound (10 µM) 4.2 ± 0.5

| LPS + Test Compound (25 µM) | 2.1 ± 0.3 |

Experimental Workflow

A logical workflow is critical for the systematic evaluation of a novel compound. The following diagram outlines the proposed experimental sequence.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening cluster_2 Phase 3: Mechanism of Action solubility Solubility & Stock Preparation cytotoxicity Cytotoxicity Assay (e.g., MTT) solubility->cytotoxicity Determine concentration range anti_inflammatory Anti-inflammatory Assay (e.g., COX Inhibition) cytotoxicity->anti_inflammatory Select non-toxic concentrations moa Mechanism of Action (e.g., NF-κB Pathway) anti_inflammatory->moa Investigate upstream signaling

Caption: Proposed experimental workflow for in vitro characterization.

Detailed Experimental Protocols

Protocol 1: Solubility and Stock Solution Preparation

Objective: To determine the solubility of this compound and prepare a high-concentration stock solution for in vitro assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Initial Solubility Test: To a pre-weighed amount of the compound (e.g., 1 mg) in a microcentrifuge tube, add small increments of DMSO (e.g., 10 µL) and vortex thoroughly after each addition until the compound is fully dissolved. This will provide an approximate solubility in DMSO.

  • Stock Solution Preparation: Based on the solubility test, prepare a 10-100 mM stock solution in DMSO. For example, to prepare a 10 mM stock of a compound with a molecular weight of 261.70 g/mol , dissolve 2.617 mg in 1 mL of DMSO.

  • Sterilization and Storage: Filter the stock solution through a 0.22 µm syringe filter into a sterile tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.[2]

  • Working Solution Preparation: For experiments, dilute the DMSO stock solution into the appropriate cell culture medium to the final desired concentrations. Ensure the final DMSO concentration in the culture medium does not exceed a non-toxic level, typically ≤ 0.1%.

Protocol 2: Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the effect of this compound on the viability of a selected cell line (e.g., RAW 264.7 murine macrophages) and determine its IC50 value.

Materials:

  • RAW 264.7 cells

  • Complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium from the stock solution. After 24 hours, remove the old medium from the wells and add 100 µL of medium containing various concentrations of the compound (e.g., 0, 1, 10, 25, 50, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 3: In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations (human recombinant)

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, chromogenic co-substrate)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Test compound and reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)

  • 96-well UV-transparent plate

  • Microplate reader capable of reading absorbance at ~610 nm

Procedure:

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer, the respective enzyme (COX-1 or COX-2), and TMPD.

  • Inhibitor Addition: Add various concentrations of the test compound or the reference inhibitor to the wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add arachidonic acid to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at ~610 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of TMPD oxidation is proportional to the COX peroxidase activity.[3][4][5]

  • Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the no-inhibitor control. Plot the percent inhibition against the logarithm of the inhibitor concentration and calculate the IC50 value using non-linear regression.

G cluster_0 cluster_1 cluster_2 cluster_3 Stimuli e.g., LPS, Cytokines Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever) Prostaglandins->Inflammation Inhibitor N-(p-Chlorobenzoyl) -p-anisidine Inhibitor->COX

Caption: The Cyclooxygenase (COX) signaling pathway.

Protocol 4: NF-κB Signaling Pathway Investigation

Objective: To determine if this compound inhibits inflammation by modulating the NF-κB signaling pathway.

Materials:

  • RAW 264.7 cells

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound

  • Reagents for nuclear protein extraction

  • Reagents for Western blotting (primary antibody against NF-κB p65, secondary antibody, loading control like Lamin B1)

  • SDS-PAGE equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate and grow to 80-90% confluency. Pre-treat the cells with non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include unstimulated and LPS-only controls.

  • Nuclear Protein Extraction: After stimulation, wash the cells with ice-cold PBS and perform nuclear protein extraction using a commercial kit or a standard laboratory protocol.

  • Protein Quantification: Determine the protein concentration of the nuclear extracts using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of nuclear protein (e.g., 20 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the p65 subunit of NF-κB overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Re-probe the membrane with an antibody for a nuclear loading control (e.g., Lamin B1) to ensure equal protein loading.

  • Data Analysis: Perform densitometric analysis of the p65 bands and normalize to the loading control. Compare the levels of nuclear p65 in compound-treated cells to the LPS-only control. A reduction in nuclear p65 suggests inhibition of NF-κB translocation.[6][7]

G cluster_0 cluster_1 cluster_2 LPS LPS TLR4 TLR4 Receptor IKK IKK Complex TLR4->IKK MyD88/ TRAF6 IkB IκBα IKK->IkB Phosphorylates NFkB p50/p65 (NF-κB) IkB->NFkB NFkB_n p50/p65 NFkB->NFkB_n Translocation IkB_p p-IκBα IkB_p->IkB Ubiquitination & Degradation DNA DNA (κB site) NFkB_n->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Genes Inhibitor N-(p-Chlorobenzoyl) -p-anisidine Inhibitor->IKK Potential Inhibition

References

Application Notes and Protocols: N-(p-Chlorobenzoyl)-p-anisidine for Prostaglandin Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a chemical compound with a potential role in the inhibition of prostaglandin synthesis. Structurally related to the well-characterized nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, where it exists as a known impurity, this compound is purported to exhibit analgesic properties through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1. Prostaglandins are lipid compounds that are involved in a variety of physiological processes, including inflammation, pain, and fever. The inhibition of their synthesis is a key mechanism for many anti-inflammatory drugs.

These application notes provide an overview of the potential use of this compound as a research tool for studying prostaglandin synthesis and as a potential lead compound in drug discovery. Detailed protocols for evaluating its inhibitory activity against COX enzymes are also presented.

Mechanism of Action: Inhibition of Prostaglandin Synthesis

Prostaglandin synthesis is initiated from arachidonic acid, which is released from the cell membrane by phospholipases. Arachidonic acid is then converted to Prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes. PGH2 is subsequently converted to various other prostaglandins by specific synthases. There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation.

This compound is suggested to act as an inhibitor of COX-1. By blocking the active site of this enzyme, it would prevent the conversion of arachidonic acid to PGH2, thereby reducing the production of prostaglandins and mitigating inflammatory responses.

digraph "Prostaglandin Synthesis Pathway" {
  graph [rankdir="LR", splines=ortho, nodesep=0.4];
  node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowsize=0.7];

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArachidonicAcid [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX1_2 [label="COX-1 / COX-2", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGH2 [label="Prostaglandin H2 (PGH2)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins [label="Prostaglandins (PGE2, PGF2α, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thromboxanes [label="Thromboxanes (TXA2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Prostacyclins [label="Prostacyclins (PGI2)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Membrane -> ArachidonicAcid [label="PLA2", fontcolor="#202124"]; ArachidonicAcid -> PGH2 [label="COX-1 / COX-2", fontcolor="#202124"]; PGH2 -> Prostaglandins; PGH2 -> Thromboxanes; PGH2 -> Prostacyclins; Inhibitor -> COX1_2 [arrowhead=tee, color="#EA4335", style=dashed, label=" Inhibition", fontcolor="#202124"]; }

Caption: General workflow for a COX inhibition assay.

Protocol 2: In Vitro COX Inhibition Assay using Enzyme Immunoassay (EIA)

This protocol measures the amount of a specific prostaglandin (e.g., PGE2) produced by the COX enzyme.

Materials:

  • This compound

  • Ovine or Human Recombinant COX-1 and COX-2 enzymes

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 mM EDTA and 2 mM phenol)

  • Heme cofactor

  • Arachidonic Acid (substrate)

  • Prostaglandin E2 (PGE2) EIA Kit

  • 96-well microplate

Procedure:

  • Enzymatic Reaction:

    • In separate tubes, combine the reaction buffer, heme, and either COX-1 or COX-2 enzyme.

    • Add various concentrations of this compound or vehicle (DMSO) to the tubes.

    • Pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding arachidonic acid and incubate for a further 10 minutes at 37°C.

    • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Quantification of PGE2:

    • Use the reaction mixture as the sample in a competitive PGE2 EIA kit.

    • Follow the manufacturer's instructions for the EIA kit to determine the concentration of PGE2 produced in each reaction.

  • Data Analysis:

    • Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound presents an interesting subject for research into prostaglandin synthesis inhibition, particularly concerning its potential as a selective COX-1 inhibitor with a favorable gastrointestinal safety profile. The provided protocols offer robust methods for the in vitro characterization of its inhibitory activity. Further investigation is warranted to validate the claimed biological activities and to explore its therapeutic potential. Researchers are encouraged to use the provided methodologies as a starting point for their investigations into the pharmacological properties of this compound.

Application Notes and Protocols for Cell-based Assays Using N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine is a research chemical with potential applications in drug discovery and development.[1][2][3][4][5][6][7] Structurally, its benzamide core is a feature found in various pharmacologically active compounds, including ion channel modulators. This document provides detailed application notes and protocols for characterizing the potential activity of this compound as an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain and inflammation pathways.[8][9][10][11]

TRPV1 is a non-selective cation channel activated by a variety of noxious stimuli, including heat, protons (acidic conditions), and capsaicin, the pungent component of chili peppers.[9][10][11][12] Upon activation, TRPV1 allows the influx of cations, primarily Ca2+, leading to depolarization of sensory neurons and the sensation of pain.[9][10][13] Consequently, antagonists of TRPV1 are of significant interest for the development of novel analgesic drugs.[8][12][14]

These protocols describe two key cell-based assays for evaluating the inhibitory effect of this compound on TRPV1 activation: a high-throughput calcium imaging assay and a lower-throughput, detailed patch-clamp electrophysiology assay.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action for a TRPV1 antagonist.

TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin Capsaicin TRPV1 TRPV1 Channel Capsaicin->TRPV1 Activates Protons Protons Protons->TRPV1 Activates Heat Heat Heat->TRPV1 Activates Test_Compound N-(p-Chlorobenzoyl) -p-anisidine Test_Compound->TRPV1 Inhibits Ca_ion Ca²⁺ TRPV1->Ca_ion Influx Depolarization Depolarization Ca_ion->Depolarization Pain_Signal Pain_Signal Depolarization->Pain_Signal Initiates

Caption: Proposed inhibitory mechanism of this compound on the TRPV1 signaling pathway.

Data Presentation

Quantitative data from the described assays should be summarized to facilitate the comparison of the potency and efficacy of the test compound. The half-maximal inhibitory concentration (IC50) is a key parameter for determining the potency of an antagonist.

Table 1: Summary of Inhibitory Activity of this compound on TRPV1

Assay TypeCell LineAgonist (Concentration)Measured ParameterIC50 (µM)
Calcium Imaging (FLIPR)HEK293-hTRPV1Capsaicin (1 µM)Intracellular Ca²⁺Data
Patch-Clamp ElectrophysiologyCHO-hTRPV1Capsaicin (1 µM)Whole-cell currentData

Experimental Protocols

Primary Screening: Calcium Imaging Assay using a Fluorometric Imaging Plate Reader (FLIPR)

This assay is designed for high-throughput screening of compounds to identify potential TRPV1 antagonists by measuring changes in intracellular calcium concentration.[8][12][14]

a. Cell Culture and Plating

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV1 (HEK293-hTRPV1).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418).

  • Procedure:

    • Culture cells at 37°C in a humidified atmosphere with 5% CO2.

    • When cells reach 80-90% confluency, detach them using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in fresh culture medium and perform a cell count.

    • Seed the cells into black-walled, clear-bottom 96-well or 384-well microplates at a density of 40,000-60,000 cells per well.[12]

    • Incubate the plates for 24-48 hours to allow for cell adherence and formation of a monolayer.[12]

b. Calcium Assay Protocol

  • Materials:

    • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 5 or 6 Assay Kit).[12]

    • This compound (test compound).

    • Capsaicin (TRPV1 agonist).

    • Capsazepine or BCTC (known TRPV1 antagonists, for positive control).[12]

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[12]

  • Procedure:

    • Compound Plate Preparation: Prepare serial dilutions of the test compound, positive control antagonist, and agonist in the assay buffer at 5x the final desired concentration.[12]

    • Dye Loading: Prepare the calcium-sensitive dye solution according to the manufacturer's instructions. Remove the culture medium from the cell plate and add the dye solution to each well.[12]

    • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

    • FLIPR Measurement:

      • Set the FLIPR instrument to the appropriate excitation and emission wavelengths for the chosen calcium indicator dye.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument will then add the test compound or control antagonist to the wells. Incubate for 5-15 minutes.[12]

      • After the incubation period, the instrument will add the capsaicin solution (agonist) to all wells to stimulate the TRPV1 channels.

      • Continue to record the fluorescence intensity for 2-3 minutes to capture the calcium influx.[12]

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.[12]

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

FLIPR_Workflow Start Start Cell_Plating Seed HEK293-hTRPV1 cells in 96-well plate Start->Cell_Plating Incubation_24h Incubate 24-48h Cell_Plating->Incubation_24h Dye_Loading Load cells with calcium-sensitive dye Incubation_24h->Dye_Loading Incubation_1h Incubate 1h at 37°C Dye_Loading->Incubation_1h FLIPR_Setup Place plate in FLIPR Incubation_1h->FLIPR_Setup Baseline Read baseline fluorescence FLIPR_Setup->Baseline Add_Compound Add this compound or control Baseline->Add_Compound Incubation_5min Incubate 5-15 min Add_Compound->Incubation_5min Add_Agonist Add Capsaicin (agonist) Incubation_5min->Add_Agonist Measure_Fluorescence Measure fluorescence change Add_Agonist->Measure_Fluorescence Data_Analysis Calculate % inhibition and IC50 Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the FLIPR-based calcium imaging assay.

Secondary Assay: Whole-Cell Patch-Clamp Electrophysiology

This technique provides a more detailed characterization of the interaction between the test compound and the TRPV1 channel by directly measuring ion currents.

a. Cell Preparation

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV1 (CHO-hTRPV1) are suitable due to their low endogenous channel expression.

  • Procedure: Plate cells on glass coverslips at a low density 24 hours before the experiment to allow for the isolation of single cells for recording.

b. Electrophysiology Protocol

  • Solutions:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 140 KCl, 5 EGTA, 1 MgCl2, 10 HEPES, 2 Mg-ATP, pH adjusted to 7.2 with KOH.

  • Procedure:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

    • Perfuse the chamber with the external solution.

    • Pull a patch pipette with a resistance of 3-6 MΩ when filled with the internal solution.[12]

    • Establish a gigaohm seal with a single cell and then rupture the membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply a voltage ramp or step protocol to elicit TRPV1 currents.

    • Apply a known concentration of capsaicin (e.g., 1 µM) to activate the TRPV1 channels and record the resulting inward current.

    • After washing out the capsaicin, pre-incubate the cell with the test compound for 1-2 minutes.

    • Co-apply the capsaicin and the test compound and record the current. A reduction in current amplitude indicates an antagonistic effect.[12]

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the test compound.

    • Calculate the percentage of current inhibition for different concentrations of the test compound.

    • Determine the IC50 value by fitting the concentration-response curve.

Patch_Clamp_Workflow Start Start Cell_Prep Prepare CHO-hTRPV1 cells on coverslips Start->Cell_Prep Setup Mount coverslip in recording chamber Cell_Prep->Setup Patch Obtain whole-cell patch clamp configuration Setup->Patch Hold Clamp cell at -60 mV Patch->Hold Activate Apply Capsaicin to activate TRPV1 Hold->Activate Record_Control Record control current Activate->Record_Control Washout Washout Capsaicin Record_Control->Washout Pre_Incubate Pre-incubate with This compound Washout->Pre_Incubate Co_Apply Co-apply Capsaicin and test compound Pre_Incubate->Co_Apply Record_Test Record test current Co_Apply->Record_Test Analysis Analyze current inhibition and calculate IC50 Record_Test->Analysis End End Analysis->End

Caption: Experimental workflow for the whole-cell patch-clamp electrophysiology assay.

References

N-(p-Chlorobenzoyl)-p-anisidine: Application Notes for its Exploration as a Cyclooxygenase-1 (COX-1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

N-(p-Chlorobenzoyl)-p-anisidine is a small molecule that has been identified as a potential inhibitor of Cyclooxygenase-1 (COX-1), a key enzyme in the prostaglandin biosynthesis pathway. As a member of the cyclooxygenase family of enzymes, COX-1 is constitutively expressed in most tissues and plays a crucial role in various physiological processes, including platelet aggregation, gastric protection, and renal blood flow. The inhibition of COX-1 is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs). These application notes provide a framework for researchers, scientists, and drug development professionals to investigate the potential of this compound as a biochemical probe for studying COX-1 activity and its downstream signaling pathways. While specific quantitative data on the inhibitory potency of this compound is not extensively documented in publicly available literature, the following protocols and guidelines are based on standard methodologies for characterizing COX-1 inhibitors.

Physicochemical Properties and Storage

PropertyValue
IUPAC Name 4-Chloro-N-(4-methoxyphenyl)benzamide
CAS Number 4018-82-0
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.70 g/mol
Appearance White to off-white solid
Storage Store at 2-8°C, protected from light and moisture.

Postulated Mechanism of Action: COX-1 Inhibition

This compound is postulated to act as an inhibitor of the cyclooxygenase (COX) activity of the prostaglandin H synthase-1 (PGHS-1 or COX-1) enzyme. The COX-1 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor to various prostaglandins and thromboxanes. By inhibiting COX-1, this compound would block the production of these pro-inflammatory and physiologically active lipid mediators.

COX1_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA₂ PGH2 Prostaglandin H₂ (PGH₂) Arachidonic_Acid->PGH2 COX-1 COX1 COX-1 Enzyme Prostaglandins Prostaglandins (PGE₂, PGF₂α, etc.) PGH2->Prostaglandins Synthases Thromboxane Thromboxane A₂ (TXA₂) PGH2->Thromboxane Synthases Physiological_Effects Physiological Effects (e.g., Platelet Aggregation, Gastric Mucus Production) Prostaglandins->Physiological_Effects Inflammation Inflammation Prostaglandins->Inflammation Thromboxane->Physiological_Effects PLA2 Phospholipase A₂ Inhibitor This compound Inhibitor->COX1 Synthases Isomerases/ Synthases

Caption: Postulated COX-1 signaling pathway and the inhibitory action of this compound.

Quantitative Data

Specific IC₅₀ values for this compound against COX-1 and COX-2 are not widely reported in the public domain. Researchers are encouraged to determine these values experimentally. A template for data presentation is provided below.

CompoundTargetAssay TypeIC₅₀ (µM)Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀)
This compound COX-1e.g., FluorometricUser DeterminedUser Determined
This compound COX-2e.g., FluorometricUser Determined
Reference Inhibitor (e.g., SC-560)COX-1e.g., FluorometricUser Determined
Reference Inhibitor (e.g., Celecoxib)COX-2e.g., FluorometricUser Determined

Experimental Protocols

The following are generalized protocols for the characterization of this compound as a COX-1 inhibitor. It is recommended to adapt these protocols based on specific laboratory conditions and available reagents.

Protocol 1: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

This protocol describes a method to determine the IC₅₀ of this compound for COX-1 and COX-2 enzymes using a fluorometric assay kit.

Materials:

  • This compound

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Fluorometric COX inhibitor screening kit (containing assay buffer, heme, and a fluorometric probe)

  • DMSO (for compound dilution)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to obtain a range of concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a vehicle control (DMSO) at the same final concentration as the test compound dilutions.

  • Assay Reaction:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Heme

      • COX-1 or COX-2 enzyme

      • Diluted this compound or vehicle control.

    • Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction and Measurement:

    • Add the fluorometric probe to each well.

    • Initiate the reaction by adding arachidonic acid to each well.

    • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.

    • Take kinetic readings every minute for 10-20 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

COX_Inhibition_Workflow Start Start Prepare_Compound Prepare Serial Dilutions of This compound in DMSO Start->Prepare_Compound Setup_Assay Set up 96-well plate with Assay Buffer, Heme, and COX-1 or COX-2 Enzyme Prepare_Compound->Setup_Assay Add_Inhibitor Add Diluted Compound or Vehicle (DMSO) to Wells Setup_Assay->Add_Inhibitor Incubate Incubate at 37°C for 15 minutes Add_Inhibitor->Incubate Add_Probe_Substrate Add Fluorometric Probe and Arachidonic Acid Incubate->Add_Probe_Substrate Measure_Fluorescence Measure Fluorescence Kinetically in a Plate Reader Add_Probe_Substrate->Measure_Fluorescence Analyze_Data Calculate % Inhibition and Determine IC₅₀ Value Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the in vitro COX inhibition assay.
Protocol 2: Cell-Based Prostaglandin E₂ (PGE₂) Immunoassay

This protocol measures the effect of this compound on the production of PGE₂ in a cell-based system.

Materials:

  • A suitable cell line that expresses COX-1 (e.g., U937 human monocytic cells)

  • Cell culture medium and supplements

  • This compound

  • Lipopolysaccharide (LPS) or another suitable stimulus to induce PGE₂ production

  • PGE₂ ELISA kit

  • Cell lysis buffer

  • Bradford assay reagent for protein quantification

Procedure:

  • Cell Culture and Treatment:

    • Culture the cells to an appropriate density in multi-well plates.

    • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., LPS) to induce PGE₂ production and incubate for a designated time (e.g., 24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant for the measurement of secreted PGE₂.

    • Lyse the cells and collect the lysate for protein quantification.

  • PGE₂ Measurement:

    • Perform the PGE₂ ELISA on the collected supernatant according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the PGE₂ concentration to the total protein content of the corresponding cell lysate.

    • Calculate the percentage of inhibition of PGE₂ production for each concentration of the inhibitor compared to the stimulated vehicle control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Logical Relationship of Experimental Data

Logical_Relationship Biochemical_Assay In Vitro COX-1/2 Inhibition Assay IC50_Determination Determination of IC₅₀ values for COX-1 and COX-2 Biochemical_Assay->IC50_Determination Cell_Based_Assay Cell-Based PGE₂ Production Assay Cellular_Potency Evaluation of Cellular Potency and Efficacy Cell_Based_Assay->Cellular_Potency Selectivity_Index Calculation of Selectivity Index (COX-2 IC₅₀ / COX-1 IC₅₀) IC50_Determination->Selectivity_Index Probe_Characterization Characterization of This compound as a COX-1 Probe Selectivity_Index->Probe_Characterization Cellular_Potency->Probe_Characterization

Caption: Logical flow from experimental data to the characterization of the biochemical probe.

Disclaimer

The information provided in these application notes is intended for guidance in a research setting. The biological activity of this compound as a COX-1 inhibitor is based on limited available information and requires experimental validation. Researchers should conduct their own experiments to confirm the activity and determine the optimal conditions for their specific applications. Standard laboratory safety precautions should be followed when handling this and all other chemical reagents.

Application Notes and Protocols for N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine is a biochemical reagent with potential applications in drug discovery and development.[1][2][3] Structurally, it is a benzamide derivative, a class of compounds known to exhibit a range of pharmacological activities.[4] This document provides detailed procedures for the handling, storage, and potential applications of this compound, including a plausible synthesis protocol and a hypothetical experimental design for investigating its biological activity as a Cyclooxygenase-1 (COX-1) inhibitor.[5]

Physicochemical Properties and Storage

Proper storage and handling are crucial for maintaining the integrity of this compound.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Synonyms 4-Chloro-N-(4-methoxyphenyl)benzamide, 4-Chloro-4'-methoxybenzanilide[2][6]
CAS Number 4018-82-0[3]
Molecular Formula C₁₄H₁₂ClNO₂[3]
Molecular Weight 261.70 g/mol [7]
Purity (by HPLC) Up to 100.00%[7]
Appearance White to off-white solid (predicted)
Solubility Soluble in chloroform and other organic solvents.[8]
Storage Conditions Room temperature (short-term); Refrigerator (2-8°C) for long-term storage; -20°C for extended periods.[2][3][7]

Handling and Safety Precautions

This compound should be handled in a laboratory setting by trained personnel. Standard safety protocols should be followed:

  • Engineering Controls : Use in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.

  • Handling : Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of a structurally similar compound, 4-Chloro-N-(2-methoxyphenyl)benzamide.[8]

Materials:

  • p-Anisidine

  • 4-Chlorobenzoyl chloride

  • Chloroform (CHCl₃)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in chloroform.

  • Slowly add 4-chlorobenzoyl chloride (1.0 equivalent) to the solution under a nitrogen atmosphere.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and dilute with chloroform.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from methanol to yield this compound as a solid.

Diagram 1: Synthesis Workflow

G cluster_0 Reaction Setup p_anisidine p-Anisidine in Chloroform reflux Reflux for 2.5h p_anisidine->reflux p_chlorobenzoyl_chloride 4-Chlorobenzoyl Chloride p_chlorobenzoyl_chloride->reflux workup Work-up (Wash with HCl and NaHCO3) reflux->workup drying Dry over Na2SO4 workup->drying concentration Concentration (Rotary Evaporator) drying->concentration purification Recrystallization from Methanol concentration->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

In Vitro Cyclooxygenase-1 (COX-1) Inhibition Assay

This hypothetical protocol is based on commercially available COX-1 inhibitor screening assays and can be used to evaluate the inhibitory potential of this compound.[9][10][11]

Materials:

  • This compound

  • Recombinant human COX-1 enzyme

  • Arachidonic acid (substrate)

  • COX Assay Buffer

  • Fluorometric probe (e.g., Amplex™ Red)

  • Known COX-1 inhibitor (e.g., SC-560) as a positive control

  • DMSO (for dissolving compounds)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation : Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

  • Reaction Setup : In a 96-well plate, add the COX Assay Buffer, recombinant COX-1 enzyme, and the fluorometric probe to each well.

  • Inhibitor Incubation : Add the diluted this compound, positive control, or DMSO (vehicle control) to the respective wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid to all wells.

  • Data Acquisition : Immediately measure the fluorescence signal kinetically over time using a fluorescence plate reader (e.g., excitation/emission wavelengths of 535/590 nm).

  • Data Analysis : Calculate the rate of reaction for each concentration of the test compound. Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Diagram 2: COX-1 Inhibition Assay Workflow

G cluster_0 Preparation compound_prep Prepare Compound Dilutions plate_setup Add Reagents to 96-well Plate compound_prep->plate_setup enzyme_mix Prepare Enzyme/Probe Mix enzyme_mix->plate_setup incubation Incubate with Inhibitor plate_setup->incubation reaction_start Initiate with Arachidonic Acid incubation->reaction_start readout Kinetic Fluorescence Reading reaction_start->readout analysis Calculate IC50 readout->analysis

Caption: Experimental workflow for the in vitro COX-1 inhibition assay.

Potential Signaling Pathway

This compound, if confirmed as a COX-1 inhibitor, would act within the arachidonic acid signaling pathway.

Diagram 3: Arachidonic Acid to Prostaglandin Pathway

G membrane_phospholipids Membrane Phospholipids pla2 Phospholipase A2 membrane_phospholipids->pla2 arachidonic_acid Arachidonic Acid cox1 COX-1 arachidonic_acid->cox1 pla2->arachidonic_acid pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 prostaglandins Prostaglandins (e.g., PGE2, PGF2α) pgh2->prostaglandins inhibitor This compound inhibitor->cox1 Inhibition

Caption: Inhibition of the COX-1 pathway by this compound.

Conclusion

This compound is a research chemical with potential as a pharmacological tool. The protocols provided herein offer a starting point for its synthesis and biological evaluation. It is important to note that the biological activity as a COX-1 inhibitor is based on claims for similar compounds and requires experimental verification for this specific molecule. Researchers should conduct their own validation of these methods for their specific applications.

References

N-(p-Chlorobenzoyl)-p-anisidine solution preparation for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine is a biochemical reagent identified as a selective inhibitor of cyclooxygenase-1 (COX-1).[1] Its structural relationship to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), suggests its potential role in modulating inflammatory pathways. This document provides detailed protocols for the preparation of this compound solutions for experimental use, summarizes its key properties, and illustrates its mechanism of action within the COX-1 signaling pathway.

Data Presentation

Physicochemical Properties
PropertyValueSource
CAS Number 4018-82-0Generic Vendor Data
Molecular Formula C₁₄H₁₂ClNO₂Generic Vendor Data
Molecular Weight 261.70 g/mol Generic Vendor Data
IUPAC Name 4-Chloro-N-(4-methoxyphenyl)benzamideGeneric Vendor Data
Storage Store at 2-8°C for long-term storage.[2]
Solubility Profile

While specific quantitative solubility data for this compound in various solvents is not extensively published, its classification as a COX inhibitor suggests a solubility profile similar to other compounds in this class. Dimethyl sulfoxide (DMSO) is a common solvent for preparing stock solutions of COX inhibitors for in vitro assays.[3][4]

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Likely SolubleMay be used for specific applications, but DMSO is generally preferred for primary stocks.
Methanol Likely SolubleSimilar to ethanol, solubility should be determined empirically.
Aqueous Buffers (e.g., PBS) Poorly SolubleWorking solutions should be prepared by diluting a DMSO stock. The final DMSO concentration should be kept low (typically ≤1%) to avoid solvent effects in biological assays.[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound, suitable for long-term storage and dilution for various experimental applications.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.62 mg of this compound into the tared tube.

  • Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Visually inspect the solution to ensure there are no undissolved particulates.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for long-term stability.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

This protocol details the dilution of the DMSO stock solution to prepare working concentrations for use in cell culture experiments.

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Sterile cell culture medium or appropriate aqueous buffer (e.g., PBS)

  • Sterile pipette tips and tubes

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Determine the final desired concentration of this compound for your experiment.

  • Perform serial dilutions of the stock solution in cell culture medium or buffer to achieve the final concentration.

    • Example for a 10 µM working solution:

      • First, prepare a 1:100 intermediate dilution by adding 10 µL of the 10 mM stock solution to 990 µL of medium/buffer. This results in a 100 µM solution with 1% DMSO.

      • Then, perform a 1:10 dilution of the intermediate solution by adding 100 µL of the 100 µM solution to 900 µL of medium/buffer. This results in a final 10 µM working solution with a final DMSO concentration of 0.1%.

  • Ensure the final concentration of DMSO in the working solution is compatible with your experimental system (typically ≤ 0.5% v/v to avoid solvent-induced cytotoxicity).

  • Use the freshly prepared working solution immediately for your experiments.

Mandatory Visualizations

Signaling Pathway of COX-1 Inhibition

The primary mechanism of action for this compound is the inhibition of the cyclooxygenase-1 (COX-1) enzyme. This enzyme plays a crucial role in the conversion of arachidonic acid into prostaglandins and other prostanoids, which are key mediators of inflammation and various physiological processes.[5][6]

Caption: COX-1 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Solution Preparation

The following diagram outlines the logical steps for preparing this compound solutions for experimental use, from the initial stock solution to the final working dilution.

Solution_Prep_Workflow Start Start Weigh Weigh N-(p-Chlorobenzoyl) -p-anisidine Start->Weigh Dissolve Dissolve in 100% DMSO Weigh->Dissolve Stock 10 mM Stock Solution Dissolve->Stock Store Aliquot and Store at -20°C Stock->Store Dilute Dilute Stock with Aqueous Buffer/Medium Stock->Dilute Working Final Working Solution (e.g., 10 µM) Dilute->Working End Use in Experiment Working->End

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for the Quantification of N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-(p-Chlorobenzoyl)-p-anisidine, a known impurity of the nonsteroidal anti-inflammatory drug, Indomethacin.[1] The following methods are described: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. These methods are essential for quality control, stability testing, and impurity profiling in pharmaceutical development and manufacturing.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of pharmaceutical impurities. The method described below is adapted from established procedures for related aromatic amines and provides a reliable approach for the determination of this compound.[2][3]

Quantitative Data Summary
ParameterTypical Performance
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantification (LOQ) ~0.15 µg/mL
Precision (RSD) < 2%
Accuracy (Recovery) 98 - 102%
Experimental Protocol

1.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, deionized)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

1.2. Chromatographic Conditions

  • Mobile Phase: Acetonitrile and Water (e.g., 65:35 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (based on the chromophores present in the molecule)

  • Injection Volume: 10 µL

  • Run Time: Approximately 15 minutes

1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.4. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solution.

  • Identify the peak corresponding to this compound based on its retention time.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow```dot

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent method for the trace-level quantification of impurities. This protocol is based on established methods for the analysis of related aromatic compounds.

[4]#### Quantitative Data Summary

ParameterTypical Performance
Linearity Range 0.01 - 10 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.001 µg/mL
Limit of Quantification (LOQ) ~0.003 µg/mL
Precision (RSD) < 5%
Accuracy (Recovery) 95 - 105%
Experimental Protocol

2.1. Instrumentation and Materials

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Helium (carrier gas, 99.999% purity)

  • Methanol (GC grade)

  • This compound reference standard

  • Autosampler vials with inserts

2.2. GC-MS Conditions

  • Inlet Temperature: 280 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute

    • Ramp: 15 °C/min to 300 °C

    • Hold: 5 minutes at 300 °C

  • Carrier Gas Flow: 1.0 mL/min (constant flow)

  • MSD Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

2.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 1 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 0.01 µg/mL to 10 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

2.4. Analysis and Quantification

  • Condition the GC-MS system.

  • Inject the working standard solutions to generate a calibration curve based on the peak area of the selected ions.

  • Inject the sample solution.

  • Identify the this compound peak by its retention time and the presence of the selected ions.

  • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Standard Solutions D Inject Standards & Build Calibration Curve A->D B Prepare Sample Solution E Inject Sample B->E C Condition GC-MS System C->D D->E F Identify Peak by Retention Time & Ions E->F G Calculate Concentration F->G

Caption: GC-MS analysis workflow for this compound.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds with significant UV absorbance. While less selective than chromatographic methods, it can be suitable for routine analysis where the sample matrix is well-defined. The UV spectrum of the related compound p-anisidine shows absorption maxima that can be used as a starting point for method development.

[5][6]#### Quantitative Data Summary

ParameterTypical Performance
Wavelength of Maximum Absorbance (λmax) To be determined experimentally (expect ~280-320 nm)
Linearity Range 1 - 25 µg/mL
Correlation Coefficient (r²) > 0.995
Molar Absorptivity (ε) To be determined experimentally
Experimental Protocol

3.1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Methanol (UV grade)

  • This compound reference standard

  • Volumetric flasks and pipettes

3.2. Determination of λmax

  • Prepare a solution of this compound in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 nm to 400 nm using methanol as a blank.

  • Identify the wavelength of maximum absorbance (λmax).

3.3. Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using methanol to create calibration standards ranging from 1 µg/mL to 25 µg/mL.

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of methanol to achieve a concentration within the calibration range.

3.4. Analysis and Quantification

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using methanol as a blank.

  • Measure the absorbance of the working standard solutions and create a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the sample solution.

  • Calculate the concentration of this compound in the sample using the calibration curve and Beer-Lambert's law.

Logical Relationship for Quantification

UVVis_Logic A Determine λmax C Measure Absorbance of Standards A->C B Prepare Standards & Sample B->C E Measure Absorbance of Sample B->E D Generate Calibration Curve C->D F Calculate Concentration D->F E->F

Caption: Logical relationship for UV-Vis spectrophotometric quantification.

References

Applications of N-(p-Chlorobenzoyl)-p-anisidine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(p-Chlorobenzoyl)-p-anisidine, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is a compound of interest in medicinal chemistry, primarily recognized for its potential as a selective cyclooxygenase-1 (COX-1) inhibitor and its classification as an impurity of the well-known nonsteroidal anti-inflammatory drug (NSAID), Indomethacin.[1][2][3] Its structural similarity to other bioactive benzamide and anisidine derivatives suggests a potential for analgesic and anti-inflammatory properties, possibly with a reduced risk of gastric damage compared to non-selective NSAIDs.[4] This document provides a detailed overview of its potential applications, relevant experimental protocols, and the underlying signaling pathways.

Application Notes

Primary Applications:

  • Selective COX-1 Inhibition: this compound has been identified as a COX-1 inhibitor.[4] Selective COX-1 inhibitors are valuable tools for investigating the physiological and pathological roles of COX-1. While chronic inhibition of COX-1 is associated with gastrointestinal side effects, selective inhibitors are being explored for their potential in conditions such as thrombosis, certain cancers, and neuro-inflammation.[5]

  • Analgesic Research: The compound is described as an analgesic.[4] Its mechanism is likely tied to the inhibition of prostaglandin synthesis via the COX-1 pathway. Prostaglandins are key mediators of pain and inflammation.

  • Reference Standard: As a known impurity of Indomethacin (specifically, Indomethacin EP Impurity C), this compound serves as a critical reference standard in the quality control and analysis of Indomethacin formulations.[1][2][3]

Potential Research Areas:

  • Gastrointestinal Safety Profile: A key characteristic noted is that it may not cause gastric damage, a significant advantage over many traditional NSAIDs.[4] This warrants further investigation through preclinical models of gastric ulceration.

  • Structure-Activity Relationship (SAR) Studies: The benzamide scaffold provides a versatile platform for the synthesis of new derivatives. SAR studies could elucidate the key structural features required for potent and selective COX-1 inhibition and analgesic activity, potentially leading to the development of novel therapeutic agents.

  • Anti-platelet Aggregation Studies: Given that COX-1 is the primary isoform responsible for thromboxane A2 synthesis in platelets, a key mediator of platelet aggregation, this compound could be investigated for its anti-platelet effects.

Quantitative Data

While specific experimental data for this compound is not extensively available in the public domain, the following table presents a comparative summary of COX-1/COX-2 inhibition for Indomethacin and other selective inhibitors to provide context for potential evaluation.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-2/COX-1)Reference Compound(s)
This compound Data not availableData not availableData not available-
Indomethacin0.0740.9713.1Ibuprofen, Celecoxib
SC-560 (Selective COX-1 Inhibitor)0.009>100>11,111Celecoxib
Mofezolac (Selective COX-1 Inhibitor)0.0079>50>6,329Indomethacin

IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency. The selectivity index is a ratio of the IC50 values for COX-2 over COX-1; a higher number indicates greater selectivity for COX-1.

Experimental Protocols

Synthesis of this compound

This protocol is based on the general Schotten-Baumann reaction for the acylation of anilines.

Materials:

  • p-Anisidine

  • p-Chlorobenzoyl chloride

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH2Cl2) or Chloroform (CHCl3)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Methanol or ethanol for recrystallization

  • Standard laboratory glassware, magnetic stirrer, and reflux apparatus.

Procedure:

  • In a round-bottom flask, dissolve p-anisidine (1.0 equivalent) in dichloromethane.

  • To this solution, add 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • Cool the mixture in an ice bath and slowly add p-chlorobenzoyl chloride (1.05 equivalents) dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from methanol or ethanol to yield this compound as a solid.

In Vitro COX-1 Inhibition Assay (Colorimetric)

This is a generalized protocol for determining the COX-1 inhibitory activity of a test compound.

Materials:

  • COX-1 enzyme (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • TMPD (N,N,N′,N′-tetramethyl-p-phenylenediamine, colorimetric substrate)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Tris-HCl buffer (pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction buffer containing Tris-HCl, heme, and the COX-1 enzyme.

  • Add various concentrations of the test compound (or vehicle control) to the wells of a 96-well plate.

  • Add the reaction buffer to each well and incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Immediately add TMPD, which will be oxidized by the peroxidase activity of COX, resulting in a color change.

  • Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analgesic Activity Assessment: Hot Plate Test

This protocol is a standard method for evaluating the central analgesic activity of a compound in rodents.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Mice or rats

  • Test compound (this compound) formulated in a suitable vehicle

  • Reference analgesic drug (e.g., morphine or indomethacin)

  • Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)

  • Stopwatch

Procedure:

  • Acclimatize the animals to the laboratory environment.

  • Determine the baseline latency by placing each animal on the hot plate (maintained at a constant temperature, e.g., 55 ± 0.5°C) and recording the time until a nociceptive response is observed (e.g., licking of paws, jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

  • Administer the test compound, reference drug, or vehicle to different groups of animals (e.g., via oral gavage or intraperitoneal injection).

  • At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place the animals back on the hot plate and measure the reaction latency.

  • The increase in reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.

Visualizations

COX1_Signaling_Pathway cluster_membrane membrane Cell Membrane phospholipids Membrane Phospholipids pla2 Phospholipase A2 (PLA2) aa Arachidonic Acid (AA) pla2->aa releases cox1 Cyclooxygenase-1 (COX-1) aa->cox1 pgh2 Prostaglandin H2 (PGH2) cox1->pgh2 converts to nsaids This compound (Potential Inhibitor) nsaids->cox1 inhibits pgs Prostaglandin Synthases pgh2->pgs txs Thromboxane Synthase pgh2->txs prostaglandins Prostaglandins (PGE2, PGI2, etc.) pgs->prostaglandins pain Pain & Inflammation prostaglandins->pain gastric Gastric Mucosa Protection prostaglandins->gastric txa2 Thromboxane A2 (TXA2) txs->txa2 platelet Platelet Aggregation txa2->platelet

Caption: Simplified COX-1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow synthesis Synthesis of This compound purification Purification & Characterization (Recrystallization, NMR, MS) synthesis->purification invitro In Vitro Assays purification->invitro invivo In Vivo Studies purification->invivo cox_assay COX-1/COX-2 Inhibition Assay invitro->cox_assay data_analysis Data Analysis & SAR Studies cox_assay->data_analysis analgesic_assay Analgesic Activity (e.g., Hot Plate Test) invivo->analgesic_assay toxicity_assay Acute Toxicity & Gastric Ulceration Studies invivo->toxicity_assay analgesic_assay->data_analysis toxicity_assay->data_analysis

Caption: General experimental workflow for the evaluation of this compound.

References

Troubleshooting & Optimization

Troubleshooting N-(p-Chlorobenzoyl)-p-anisidine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing solubility issues with N-(p-Chlorobenzoyl)-p-anisidine (also known as 4-Chloro-N-(4-methoxyphenyl)benzamide).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential mechanism of action?

This compound is a biochemical reagent.[1][2] Structurally, it is a benzamide derivative. Similar benzamide compounds have been identified as inhibitors of the Hedgehog (Hh) signaling pathway.[1][3][4] The Hedgehog pathway is crucial in embryonic development and can contribute to tumorigenesis when abnormally activated.[1][3] These inhibitors typically function by targeting the Smoothened (Smo) receptor, a key component of the Hh signaling cascade.[1][3] By inhibiting Smo, these compounds can block the downstream signaling that leads to the activation of Gli transcription factors, which are responsible for regulating the expression of genes involved in cell proliferation and survival.[3]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

While specific quantitative solubility data for this compound is not widely published, based on its chemical structure and data from structurally related compounds, a logical starting point for solvent selection would be polar aprotic solvents, followed by polar protic solvents. The presence of the methoxy and amide groups suggests some affinity for polar environments, while the chlorobenzoyl group indicates that it may not be readily soluble in aqueous solutions.

Recommended starting solvents:

  • Dimethyl sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Chloroform [5]

It is recommended to start with small-scale solubility tests to determine the optimal solvent for your specific application.

Q3: My compound precipitates out of solution when I dilute my stock solution with an aqueous buffer. What can I do?

This is a common issue for compounds with low aqueous solubility. Here are a few strategies to address this:

  • Decrease the final concentration: The compound may be soluble at lower concentrations in your final aqueous medium.

  • Increase the percentage of organic co-solvent: If your experimental conditions allow, increasing the proportion of the initial organic solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.

  • Use a different solvent system: Consider using a co-solvent system from the start. For example, a 1:3 solution of DMF and PBS (pH 7.2) has been shown to improve the aqueous solubility of other poorly soluble compounds.

  • Employ solubilizing agents: The use of excipients such as cyclodextrins (e.g., HP-β-CD, SBE-β-CD) or surfactants (e.g., Tween 80, Cremophor EL-40) can enhance aqueous solubility.[1]

Q4: Does pH affect the solubility of this compound?

The this compound molecule does not have easily ionizable groups within the typical biological pH range. The amide group is generally neutral. Therefore, significant pH-dependent solubility changes between pH 4 and 8 are not expected. However, at extreme pH values, hydrolysis of the amide bond could occur over time, leading to degradation of the compound.

Troubleshooting Guide

Issue 1: The compound does not dissolve completely in the chosen solvent.
Possible Cause Troubleshooting Steps
Insufficient Solvent Volume Increase the volume of the solvent gradually until the compound dissolves.
Low Temperature Gently warm the solution (e.g., to 37°C in a water bath). Be cautious, as excessive heat may cause degradation.
Incorrect Solvent Choice Refer to the Solvent Selection Table below and test the solubility in alternative recommended solvents.
Compound is at Saturation The maximum solubility in that solvent at that temperature has been reached. Consider using a different solvent or a co-solvent system.
Issue 2: The compound dissolves initially but then precipitates over time.
Possible Cause Troubleshooting Steps
Supersaturated Solution The initial dissolution may have been kinetically favored. The solution is not stable at that concentration. Try preparing a more dilute solution.
Change in Temperature A decrease in temperature can cause precipitation. Ensure your stock solution is stored at a constant temperature. Some compounds are best stored at room temperature to avoid precipitation upon warming from refrigerated storage.
Solvent Evaporation Ensure the container is tightly sealed to prevent solvent evaporation, which would increase the compound's concentration.
Compound Degradation While not commonly reported for this compound, degradation could lead to less soluble byproducts. Store the stock solution protected from light and at the recommended temperature (room temperature or 2-8°C for long-term storage).[6]

Data Presentation

Table 1: Recommended Solvents for this compound Solubility Testing
Solvent Solvent Type Rationale for Recommendation
Dimethyl Sulfoxide (DMSO) Polar AproticCommonly used for dissolving a wide range of organic compounds for in vitro assays.
N,N-Dimethylformamide (DMF) Polar AproticSimilar to DMSO, effective for many poorly soluble compounds.
Ethanol Polar ProticA common laboratory solvent; the parent amine (p-anisidine) is soluble in ethanol.
Methanol Polar ProticUsed for crystallization of a similar compound, indicating solubility.[5]
Chloroform NonpolarUsed as a reaction solvent for a similar compound, suggesting solubility.[5]

Note: The solubility of the related compound Fenofibrate, which contains a chlorobenzoyl group, is 1 mg/mL in ethanol, 15 mg/mL in DMSO, and 30 mg/mL in DMF. This can serve as a rough starting point for estimating the solubility of this compound.

Experimental Protocols

Protocol 1: Small-Scale Solubility Test
  • Weigh out a small, precise amount of this compound (e.g., 1 mg) into a small glass vial.

  • Add a measured volume of the selected solvent (e.g., 100 µL) to the vial.

  • Vortex the vial for 1-2 minutes at room temperature.

  • Visually inspect the solution for any undissolved particles.

  • If the compound has dissolved, add another small, known amount of the compound and repeat the process until saturation is reached.

  • If the compound has not dissolved, add more solvent in measured increments until it does, or until a large volume has been added, indicating poor solubility.

  • If necessary, gentle heating (e.g., 37°C) can be applied to assess its effect on solubility.

Mandatory Visualizations

Diagram 1: Proposed Hedgehog Signaling Pathway Inhibition

Hedgehog_Pathway_Inhibition Proposed Inhibition of Hedgehog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Hh_ligand Hedgehog Ligand (e.g., Shh) PTCH1 Patched-1 (PTCH1) Receptor Hh_ligand->PTCH1 Binds to SMO Smoothened (SMO) Receptor PTCH1->SMO Inhibits SUFU Suppressor of Fused (SUFU) SMO->SUFU Inhibits degradation of GLI GLI GLI Proteins SUFU->GLI Sequesters & promotes proteolysis of GLI Nucleus Nucleus GLI_A GLI Activator GLI_A->Nucleus Translocates to Target_Genes Target Gene Expression Nucleus->Target_Genes Activates Inhibitor N-(p-Chlorobenzoyl) -p-anisidine Inhibitor->SMO Inhibits Solubility_Troubleshooting_Workflow Workflow for Troubleshooting Solubility Issues Start Start: Insoluble Compound SmallScaleTest Perform Small-Scale Solubility Test Start->SmallScaleTest SolventChoice Select Initial Solvent (e.g., DMSO, DMF, Ethanol) SmallScaleTest->SolventChoice Dissolved Compound Dissolved? SolventChoice->Dissolved NotDissolved Incomplete Dissolution Dissolved->NotDissolved No Proceed Proceed with Experiment Dissolved->Proceed Yes IncreaseSolvent Increase Solvent Volume NotDissolved->IncreaseSolvent GentleHeat Apply Gentle Heat (e.g., 37°C) IncreaseSolvent->GentleHeat TryAnotherSolvent Try Alternative Solvent GentleHeat->TryAnotherSolvent TryAnotherSolvent->SolventChoice Precipitation Precipitation upon Aqueous Dilution? Proceed->Precipitation Precipitation->NoPrecipitation No YesPrecipitation Precipitation Occurs Precipitation->YesPrecipitation Yes TroubleshootPrecipitation Troubleshoot Precipitation: - Lower final concentration - Increase co-solvent % - Use solubilizing agents YesPrecipitation->TroubleshootPrecipitation TroubleshootPrecipitation->Proceed

References

Technical Support Center: Optimizing N-(p-Chlorobenzoyl)-p-anisidine Concentration in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(p-Chlorobenzoyl)-p-anisidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of N-(p--Chlorobenzoyl)-p-anisidine in various assays and to troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in assays?

This compound is a biochemical reagent.[1][2] It is classified as a cyclooxygenase-1 (COX-1) inhibitor and is primarily used in assays to study the activity of COX-1 and to screen for potential COX-1 inhibitors. It is also known as an impurity of the non-steroidal anti-inflammatory drug (NSAID) Indomethacin.[3]

Q2: What is the general mechanism of action of this compound in a COX-1 inhibition assay?

As a COX-1 inhibitor, this compound is expected to bind to the cyclooxygenase-1 enzyme, preventing it from converting arachidonic acid into prostaglandin H2. This inhibition leads to a decrease in the production of downstream prostaglandins. The extent of this inhibition is measured to determine the potency of the compound.

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound in aqueous solutions is limited. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. For use in cell-based assays, the final concentration of the organic solvent should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High variability in IC50 values for this compound between experiments.

  • Possible Cause: Inconsistent preparation of the compound dilutions.

    • Solution: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. Ensure thorough mixing at each dilution step.

  • Possible Cause: Variation in the activity of the COX-1 enzyme.

    • Solution: Aliquot the purified COX-1 enzyme to minimize freeze-thaw cycles. Always include a known COX-1 inhibitor (e.g., SC-560) as a positive control to monitor the consistency of the assay's performance.[4]

  • Possible Cause: Inconsistent incubation times.

    • Solution: Use a multichannel pipette or an automated liquid handling system to ensure that the inhibitor and substrate are added to all wells as simultaneously as possible. Adhere strictly to the pre-incubation and reaction times specified in your protocol.

Issue 2: No significant inhibition of COX-1 activity observed.

  • Possible Cause: The concentration range of this compound is too low.

    • Solution: Perform a broad dose-response experiment with concentrations spanning several orders of magnitude (e.g., from 1 nM to 100 µM) to determine the effective concentration range.

  • Possible Cause: Inactive compound.

    • Solution: Verify the purity and integrity of your this compound stock. If possible, confirm its identity using analytical methods such as mass spectrometry or NMR. Purchase the compound from a reputable supplier.

  • Possible Cause: Issues with the assay setup.

    • Solution: Ensure that all assay components (enzyme, substrate, co-factors) are active and used at their optimal concentrations. Review the assay protocol for any potential errors in reagent preparation or procedure.

Issue 3: Precipitation of this compound in the assay medium.

  • Possible Cause: The concentration of the compound exceeds its solubility in the aqueous assay buffer.

    • Solution: Lower the highest concentration of this compound used in the assay. If higher concentrations are necessary, consider using a co-solvent, but be mindful of its potential effects on enzyme activity and cell viability. The final DMSO concentration should ideally not exceed 0.5%.

Experimental Protocols

Below are generalized protocols for determining the IC50 value of this compound in a COX-1 inhibition assay. Specific conditions may need to be optimized for your particular experimental setup.

Protocol 1: Fluorometric COX-1 Inhibitor Screening Assay

This protocol is adapted from commercially available fluorometric COX-1 inhibitor screening kits.

Materials:

  • Purified recombinant COX-1 enzyme

  • COX Assay Buffer

  • Amplex™ Red reagent (or a similar fluorescent probe)

  • Arachidonic Acid (substrate)

  • This compound

  • Positive control inhibitor (e.g., SC-560)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dilute the COX-1 enzyme and prepare a working solution of arachidonic acid.

  • Inhibitor Preparation: Prepare a series of 10-fold higher concentrated solutions of this compound in COX Assay Buffer (with a minimal amount of DMSO if necessary).

  • Assay Setup:

    • Add COX Assay Buffer to all wells.

    • Add the diluted this compound solutions to the "Test Inhibitor" wells.

    • Add the positive control inhibitor to the "Positive Control" wells.

    • Add assay buffer or the solvent used for the inhibitor to the "Enzyme Control" (100% activity) wells.

    • Add the diluted COX-1 enzyme to all wells except the "Negative Control" wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at the recommended temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells.

  • Measurement: Immediately measure the fluorescence in kinetic mode at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.

  • Data Analysis:

    • Calculate the rate of reaction from the linear portion of the kinetic data.

    • Determine the percent inhibition for each concentration of this compound relative to the enzyme control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[5][6]

Data Presentation

Table 1: Example Data Layout for IC50 Determination of this compound

Concentration (µM)% Inhibition (Replicate 1)% Inhibition (Replicate 2)% Inhibition (Replicate 3)Mean % InhibitionStd. Dev.
0.01
0.1
1
10
100

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to optimizing this compound concentration in assays.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock This compound Stock Solution (in DMSO) SerialDil Serial Dilutions Stock->SerialDil Dilute AssayPlate 96-Well Assay Plate SerialDil->AssayPlate Add to wells AddEnzyme Add COX-1 Enzyme AssayPlate->AddEnzyme PreIncubate Pre-incubate AddEnzyme->PreIncubate AddSubstrate Add Arachidonic Acid PreIncubate->AddSubstrate Measure Measure Signal AddSubstrate->Measure CalcInhibition Calculate % Inhibition Measure->CalcInhibition DoseResponse Plot Dose-Response Curve CalcInhibition->DoseResponse IC50 Determine IC50 DoseResponse->IC50

Caption: Experimental workflow for determining the IC50 of this compound.

G ArachidonicAcid Arachidonic Acid COX1 COX-1 Enzyme ArachidonicAcid->COX1 ProstaglandinH2 Prostaglandin H2 COX1->ProstaglandinH2 Prostaglandins Prostaglandins ProstaglandinH2->Prostaglandins Inhibitor N-(p-Chlorobenzoyl) -p-anisidine Inhibitor->COX1 Inhibition

Caption: Simplified signaling pathway of COX-1 inhibition.

G Start High Variability in Results? CheckDilutions Verify Serial Dilutions Start->CheckDilutions Yes CheckEnzyme Check Enzyme Activity (Use Positive Control) CheckDilutions->CheckEnzyme Still variable Resolve Problem Resolved CheckDilutions->Resolve Resolved CheckTiming Ensure Consistent Incubation Times CheckEnzyme->CheckTiming Still variable CheckEnzyme->Resolve Resolved CheckTiming->Resolve Consistent

Caption: Troubleshooting logic for high variability in assay results.

References

Preventing degradation of N-(p-Chlorobenzoyl)-p-anisidine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of N-(p--Chlorobenzoyl)-p-anisidine during experimental procedures.

Frequently Asked Questions (FAQs)

My solid N-(p-Chlorobenzoyl)-p-anisidine has changed color (e.g., turned yellowish or brownish). What is the likely cause?

This is likely due to oxidation or photodegradation. The p-anisidine moiety is susceptible to aerial oxidation, which can cause discoloration.[1] Exposure to light, especially UV radiation, can also initiate photochemical reactions leading to colored impurities.[2][3] To prevent this, always store the compound in a tightly sealed, amber-colored vial or a container protected from light, preferably under an inert atmosphere (e.g., argon or nitrogen).[4][5]

I am observing new, unexpected peaks in my HPLC analysis after dissolving the compound. What could be happening?

The appearance of new peaks, particularly more polar ones, often indicates hydrolysis of the amide bond. This reaction breaks down this compound into p-chlorobenzoic acid and p-anisidine. This process is accelerated by the presence of water, especially under acidic or basic pH conditions.[6][7] Using anhydrous solvents and maintaining a neutral pH are critical to minimize this degradation pathway.

Is this compound sensitive to temperature?

Yes, like many complex organic molecules, it can be sensitive to high temperatures. While stable under normal ambient conditions, prolonged exposure to heat can lead to thermal decomposition.[5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to ensure stability.[8][9] Avoid repeated freeze-thaw cycles for solutions.

What are the primary degradation pathways I should be aware of?

There are three main degradation pathways for this compound:

  • Hydrolysis: Cleavage of the central amide bond to form p-chlorobenzoic acid and p-anisidine. This is catalyzed by acid or base.

  • Photodegradation: Light-induced cleavage of the amide bond or other photochemical reactions.[2]

  • Oxidation: Primarily affecting the electron-rich p-anisidine portion of the molecule, leading to colored impurities.[1][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Change in physical appearance (color) Oxidation or PhotodegradationStore solid compound and solutions in amber vials, protected from light and air.[4] Consider storing under an inert gas like argon.
Low purity or extra peaks in analysis HydrolysisUse high-purity, anhydrous solvents for preparing solutions. If using aqueous buffers, ensure the pH is neutral and use freshly prepared solutions.
Inconsistent experimental results Compound Degradation during ExperimentMinimize the time the compound is in solution. Run control samples to monitor stability over the course of the experiment. Avoid strong acids, bases, and oxidizing agents.[5][11]
Poor solubility Incorrect Solvent ChoiceRefer to the solubility data table below. Use gentle warming or sonication to aid dissolution, but avoid excessive heat.

Data Presentation: Properties and Stability

Table 1: Storage and Handling Recommendations

Parameter Recommendation Reference
Long-Term Storage (Solid) 2-8°C or -20°C in a dry, dark place.[8][9]
Short-Term Storage (Solid) Room temperature, in a tightly closed container, protected from light and moisture.[4]
Solution Storage -20°C in anhydrous solvent, use promptly after preparation.
Incompatible Materials Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[5][11]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in Organic Solvent
  • Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or in a desiccator.

  • Weighing: Weigh the required amount of this compound in a fume hood. Handle the compound carefully to avoid dust formation.[11]

  • Dissolution: Add the appropriate volume of anhydrous solvent (e.g., DMSO, DMF, or Ethanol) to the solid.

  • Mixing: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Avoid heating unless necessary.

  • Storage: Aliquot the stock solution into smaller, single-use amber vials, flush with nitrogen or argon before sealing, and store at -20°C.

Protocol 2: Monitoring Compound Stability with HPLC
  • Objective: To assess the stability of this compound in a specific experimental buffer or solvent over time.

  • Initial Sample (T=0): Prepare a solution of the compound in the desired solvent/buffer at the target concentration. Immediately inject a sample onto the HPLC system to obtain a baseline chromatogram.

  • Incubation: Store the solution under the exact conditions of your experiment (e.g., 37°C in a water bath, room temperature on the benchtop).

  • Time Points: At regular intervals (e.g., 1, 4, 8, and 24 hours), take an aliquot of the solution and inject it onto the HPLC.

  • Analysis: Compare the chromatograms from each time point to the T=0 sample. Calculate the percentage of the parent compound remaining and note the appearance and growth of any new peaks, which would indicate degradation products.

Visualizations

Degradation_Pathway cluster_reactants Reactant cluster_conditions Degradation Conditions cluster_products Degradation Products A This compound B p-Chlorobenzoic Acid A->B Hydrolysis D p-Anisidine A->D Hydrolysis E Photochemical Products A->E Photodegradation F Oxidized Impurities A->F Oxidation C1 H₂O (Acid/Base) C1->B C1->D C2 Light (hν) C2->E C3 O₂ / Oxidants C3->F

Caption: Primary degradation pathways for this compound.

Troubleshooting_Workflow start Inconsistent Results or Suspected Degradation check_solid Check Solid Compound: - Discoloration? - Clumping? start->check_solid check_solution Check Solution: - Color change? - Precipitate? start->check_solution check_analytics Review Analytical Data: - New peaks in HPLC/LCMS? - Reduced parent peak area? start->check_analytics check_solid->check_solution No cause_oxidation Probable Cause: Oxidation / Photodegradation check_solid->cause_oxidation Yes check_solution->check_analytics No cause_hydrolysis Probable Cause: Hydrolysis check_solution->cause_hydrolysis Yes cause_general Probable Cause: General Degradation check_analytics->cause_general Yes solution_storage Solution: - Store solid in dark, dry, inert conditions. - Purchase new, high-purity batch. cause_oxidation->solution_storage solution_solvent Solution: - Use anhydrous solvents. - Control pH (neutral). - Prepare solutions fresh. cause_hydrolysis->solution_solvent solution_protocol Solution: - Run stability study (see Protocol 2). - Minimize experiment time. - Avoid incompatible reagents. cause_general->solution_protocol Experimental_Workflow prep 1. Prepare Solution in Experimental Buffer/Solvent t0 2. Analyze T=0 Sample (HPLC/LCMS Baseline) prep->t0 incubate 3. Incubate Solution (Simulate Experimental Conditions) t0->incubate timepoint 4. Collect Aliquots at Various Time Points incubate->timepoint analysis 5. Analyze Time Point Samples timepoint->analysis compare 6. Compare Results to T=0 analysis->compare stable Conclusion: Stable (Proceed with Experiment) compare->stable <5% change unstable Conclusion: Unstable (Modify Conditions) compare->unstable >5% change

References

Common experimental errors with N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(p-Chlorobenzoyl)-p-anisidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is through the Schotten-Baumann reaction. This involves the acylation of p-anisidine with p-chlorobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3][4]

Q2: My p-anisidine starting material is brown. Can I still use it?

A2: Commercial p-anisidine can appear as a grey-brown solid due to air oxidation.[5] While it can sometimes be used directly, colored impurities may carry through to the final product. For best results, it is recommended to purify the p-anisidine before use, for example, by distillation under reduced pressure or recrystallization, to obtain a white or colorless solid.[5]

Q3: What are the primary impurities I might encounter in the synthesis of this compound?

A3: Common impurities include unreacted p-anisidine, p-chlorobenzoic acid (from the hydrolysis of p-chlorobenzoyl chloride), and potentially colored oxidation byproducts from the p-anisidine starting material.

Q4: What are the recommended storage conditions for this compound?

A4: It is recommended to store this compound in tightly closed containers at room temperature, protected from light and moisture. For long-term storage, refrigeration (2-8°C) is advised.

Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Synthesis Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Yield Hydrolysis of p-chlorobenzoyl chloride: The acyl chloride is sensitive to moisture and can hydrolyze to the unreactive p-chlorobenzoic acid.[6][7]- Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. - Add the p-chlorobenzoyl chloride to the reaction mixture in a controlled manner.
Poor quality of starting materials: Impure or wet p-anisidine or p-chlorobenzoyl chloride can lead to side reactions and lower yields.[8]- Use freshly purified p-anisidine. - Ensure the p-chlorobenzoyl chloride is of high purity and has been stored under anhydrous conditions.
Inadequate mixing: In a biphasic Schotten-Baumann reaction, inefficient stirring can prevent the reactants from interacting effectively.- Use vigorous mechanical or magnetic stirring to ensure thorough mixing of the aqueous and organic phases.
Reaction Mixture is Darkly Colored Oxidation of p-anisidine: The p-anisidine starting material may have been oxidized, or oxidation may have occurred during the reaction.[5]- Purify the p-anisidine starting material before use. - Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Formation of a Salt Precipitate Protonation of p-anisidine: The hydrochloric acid generated during the reaction can react with the starting amine (p-anisidine) to form an unreactive hydrochloride salt.- Ensure a sufficient amount of base (e.g., aqueous NaOH) is used to neutralize the HCl as it is formed.[3]
Purification Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Crystal Yield During Recrystallization Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling.[9][10]- Use the minimum amount of hot solvent required to fully dissolve the crude product.[10] - Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize crystal precipitation.
Product is significantly soluble in cold solvent: The chosen recrystallization solvent may not be ideal, leading to product loss.[10]- Test different solvent systems to find one where the product has high solubility when hot and low solubility when cold. Ethanol or ethanol/water mixtures are good starting points for amides.[11]
Product "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the product or impurities: This causes the compound to melt before it dissolves.[10]- Reheat the solution and add more solvent until the oil redissolves, then allow it to cool slowly.[10] - Choose a solvent with a lower boiling point.
Rapid cooling: Cooling the solution too quickly can lead to the product separating as an oil instead of forming crystals.[10]- Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
Colored Crystals After Recrystallization Presence of colored impurities: Oxidized byproducts from p-anisidine can be highly colored and co-crystallize with the product.- Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[10]
Product Streaking on Silica Gel Column Interaction with acidic silica gel: this compound is a basic compound and can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation.- Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.

Experimental Protocols

Protocol 1: Synthesis of this compound via Schotten-Baumann Reaction

Materials:

  • p-Anisidine

  • p-Chlorobenzoyl chloride

  • 10% Aqueous Sodium Hydroxide (NaOH) solution

  • Dichloromethane (DCM) or another suitable organic solvent

  • Deionized water

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 equivalent) in dichloromethane.

  • In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide.

  • Place the flask containing the p-anisidine solution in an ice bath on a magnetic stirrer and begin stirring.

  • Slowly add the 10% sodium hydroxide solution (2.0-3.0 equivalents) to the p-anisidine solution.

  • In a separate, dry container, dissolve p-chlorobenzoyl chloride (1.0 equivalent) in a minimal amount of dichloromethane.

  • Add the p-chlorobenzoyl chloride solution dropwise to the stirring biphasic mixture over a period of 15-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, transfer the mixture to a separatory funnel.

  • Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water (optional, for mixed solvent system)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in potential solvents. A good solvent will dissolve the compound when hot but not when cold. Ethanol is a good starting point.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to a gentle boil while stirring to dissolve the solid. If the solid does not fully dissolve, add small portions of hot solvent until it does.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The purified this compound should crystallize out of the solution. The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: Reagents (p-Anisidine, p-Chlorobenzoyl Chloride, Base) reaction Schotten-Baumann Reaction (Biphasic System) start->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup crude Crude Product Isolation (Solvent Evaporation) workup->crude recrystallization Recrystallization (e.g., from Ethanol) crude->recrystallization Purify filtration Vacuum Filtration recrystallization->filtration drying Drying filtration->drying pure_product Pure this compound drying->pure_product

Caption: Experimental workflow for the synthesis and purification.

troubleshooting_guide start Low Product Yield? check_reagents Check Reagent Purity & Dryness start->check_reagents Yes check_conditions Verify Reaction Conditions (Base, Stirring, Temp) start->check_conditions Yes hydrolysis Suspect Acyl Chloride Hydrolysis? check_conditions->hydrolysis Conditions OK use_anhydrous Use Anhydrous Solvents & Dry Glassware hydrolysis->use_anhydrous Yes purification_issue Purification Problem? hydrolysis->purification_issue No success Improved Yield & Purity use_anhydrous->success oiling_out Product 'Oiling Out'? purification_issue->oiling_out Yes colored_product Colored Crystals? purification_issue->colored_product Yes slow_cooling Ensure Slow Cooling & Correct Solvent oiling_out->slow_cooling Yes slow_cooling->success charcoal Use Activated Charcoal colored_product->charcoal Yes charcoal->success

Caption: Logical troubleshooting guide for common experimental issues.

References

Improving the efficacy of N-(p-Chlorobenzoyl)-p-anisidine in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(p-Chlorobenzoyl)-p-anisidine. The information is designed to help improve the efficacy of this compound in in vitro experiments, with a primary focus on its potential as a Cyclooxygenase-1 (COX-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary known in vitro activity of this compound?

Q2: Are there any potential off-target effects or other activities I should be aware of?

Yes, based on studies of structurally similar compounds, there are potential off-target effects that researchers should consider:

  • P-glycoprotein (P-gp) Inhibition: A structurally related compound, 4-chloro-N-(3-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)phenyl)benzamide, has been shown to reverse multidrug resistance in cancer cells by inhibiting the P-glycoprotein (P-gp) efflux pump. This suggests that this compound could potentially have similar activity.

  • Induction of APOBEC3G: Another related benzamide derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, has demonstrated anti-HBV activity by increasing the intracellular levels of the antiviral protein APOBEC3G. This indicates a potential for this compound to modulate cellular antiviral responses.

It is recommended to perform counter-screens to investigate these potential off-target effects depending on the experimental context.

Q3: What is the recommended solvent for preparing stock solutions of this compound?

For in vitro experiments, Dimethyl Sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of benzanilide and similar aromatic compounds. For final dilutions in aqueous cell culture media, the final DMSO concentration should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. The solubility of a related compound, m-methoxybenzamide, is approximately 30 mg/mL in DMSO and 1 mg/mL in ethanol.[1]

Q4: How stable is this compound in cell culture media?

The stability of benzanilide compounds in cell culture media can be influenced by factors such as pH, temperature, and the presence of serum proteins.[2] It is recommended to perform a stability test of the compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the compound in the medium for the duration of your experiment and then quantifying the remaining compound at different time points using methods like HPLC or LC-MS/MS.[2][3]

Troubleshooting Guides

Issue 1: Low or No Apparent Efficacy in COX-1 Inhibition Assay
Possible Cause Troubleshooting Steps
Compound Precipitation Visually inspect the culture wells for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or preparing the final dilution in a serum-free medium before adding it to the cells.
Inaccurate Concentration Verify the initial weight and dilution calculations. If possible, confirm the concentration of the stock solution spectrophotometrically or by HPLC.
Compound Degradation Perform a stability test of the compound in your assay medium. If the compound is found to be unstable, consider reducing the incubation time or replenishing the compound during the experiment.
Assay Conditions Ensure that the assay conditions (e.g., substrate concentration, enzyme activity, incubation time) are optimal for detecting COX-1 inhibition. Run a positive control with a known COX-1 inhibitor (e.g., SC-560) to validate the assay setup.[4]
Issue 2: High Variability in Experimental Replicates
Possible Cause Troubleshooting Steps
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding and use a calibrated multichannel pipette for dispensing cells into the plate.
Edge Effects in Multi-well Plates To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with a sterile buffer or medium.
Inconsistent Compound Addition Ensure thorough mixing of the compound in the medium before adding it to the cells. Use a consistent pipetting technique for all wells.
Pipetting Errors Calibrate pipettes regularly. Use low-retention pipette tips to ensure accurate dispensing of the compound.

Experimental Protocols

Protocol 1: In Vitro COX-1 Inhibition Assay (Fluorometric)

This protocol provides a general workflow for assessing the COX-1 inhibitory activity of this compound using a commercial fluorometric assay kit.

  • Reagent Preparation: Prepare all reagents (Assay Buffer, Heme, COX-1 enzyme, Arachidonic Acid substrate, and a known COX-1 inhibitor like SC-560 as a positive control) according to the manufacturer's instructions.

  • Compound Preparation: Prepare a series of dilutions of this compound in DMSO. Further dilute these to 10X the final desired concentration in COX Assay Buffer.

  • Assay Plate Setup:

    • Sample Wells: Add 10 µL of the 10X diluted this compound to the appropriate wells.

    • Enzyme Control (EC) Well: Add 10 µL of COX Assay Buffer containing the same percentage of DMSO as the sample wells.

    • Inhibitor Control (IC) Well: Add 10 µL of the 10X diluted known COX-1 inhibitor.

  • Enzyme Addition: Add 1 µL of purified COX-1 enzyme to all wells.

  • Reaction Initiation: Start the reaction by adding 10 µL of the Arachidonic Acid working solution to each well.

  • Measurement: Immediately measure the fluorescence in a kinetic mode at 37°C for 10-20 minutes using a fluorescence plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the Enzyme Control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay (Rhodamine 123 Efflux)

This protocol outlines a method to assess the potential of this compound to inhibit P-gp function using the fluorescent P-gp substrate, Rhodamine 123.[5][6][7]

  • Cell Culture: Culture a P-gp overexpressing cell line (e.g., MDCK-MDR1 or MCF7/ADR) to confluence in a 96-well plate.

  • Compound Incubation:

    • Prepare various concentrations of this compound and a known P-gp inhibitor (e.g., Verapamil) in a suitable buffer (e.g., Hank's Balanced Salt Solution - HBSS).

    • Wash the cells with HBSS and then incubate them with the compound solutions for 30 minutes at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM and incubate for another 60 minutes at 37°C.

  • Washing: Wash the cells three times with ice-cold HBSS to remove extracellular Rhodamine 123.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the intracellular fluorescence of Rhodamine 123 using a fluorescence plate reader (Excitation/Emission ~485/528 nm).

  • Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of this compound compared to the untreated control indicates P-gp inhibition.

Protocol 3: APOBEC3G Protein Expression Analysis (Western Blot)

This protocol describes how to determine if this compound affects the expression level of APOBEC3G protein in a relevant cell line (e.g., HepG2.2.15).[8][9]

  • Cell Treatment: Seed cells in a 6-well plate and treat them with varying concentrations of this compound for a specified period (e.g., 24-48 hours). Include an untreated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for APOBEC3G overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the APOBEC3G signal to the loading control to determine the relative change in protein expression.

Visualizations

COX_Signaling_Pathway COX-1 Signaling Pathway and Inhibition Cell_Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Cell_Membrane->PLA2 Stimulus Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes PGH2->Prostaglandins_Thromboxanes Physiological_Functions Platelet Aggregation, Stomach Mucus Production Prostaglandins_Thromboxanes->Physiological_Functions Compound This compound Compound->COX1 Inhibition Experimental_Workflow General In Vitro Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (in DMSO) Treatment Treat Cells with Compound Dilutions Stock_Solution->Treatment Cell_Culture Culture Cells to Desired Confluency Cell_Culture->Treatment Incubation Incubate for Specified Time Treatment->Incubation Assay Perform Specific Assay (e.g., COX-1, P-gp, Western) Incubation->Assay Data_Collection Collect Data (e.g., Fluorescence, Luminescence) Assay->Data_Collection Data_Analysis Analyze Data and Determine Efficacy Data_Collection->Data_Analysis Troubleshooting_Tree Troubleshooting Low Efficacy Start Low or No Observed Activity Check_Precipitate Visually Inspect Wells for Precipitation? Start->Check_Precipitate Lower_Concentration Action: Lower Compound Concentration or Change Dilution Method Check_Precipitate->Lower_Concentration Yes Check_Controls Are Positive/Negative Controls Working? Check_Precipitate->Check_Controls No Validate_Assay Action: Validate Assay with Known Inhibitor/ Activator Check_Controls->Validate_Assay No Check_Stability Assess Compound Stability in Media (HPLC/LC-MS) Check_Controls->Check_Stability Yes Adjust_Protocol Action: Reduce Incubation Time or Replenish Compound Check_Stability->Adjust_Protocol Unstable Re-evaluate Action: Re-evaluate Compound Purity and Stock Concentration Check_Stability->Re-evaluate Stable

References

N-(p-Chlorobenzoyl)-p-anisidine interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-(p-Chlorobenzoyl)-p-anisidine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential interference of this compound in biochemical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

This compound is a research chemical.[1][2] While it is used in a variety of research applications, its specific biological targets are not extensively defined in publicly available literature. Structurally, it is a benzamide derivative.[1]

Q2: My experiment with this compound is giving non-reproducible results. What could be the issue?

Non-reproducible results can stem from several factors, including compound stability and solubility. Benzamide derivatives can have poor aqueous solubility, which may lead to precipitation or aggregation. It is also crucial to ensure the purity of the compound and the stability of your stock solutions. We recommend preparing fresh dilutions for each experiment and avoiding repeated freeze-thaw cycles.

Q3: I have observed a high hit rate in my high-throughput screen (HTS) with compounds containing a benzamide scaffold like this compound. Is this expected?

A high hit rate from compounds with a common scaffold can be an indication of non-specific activity or assay interference. Benzamides are known to sometimes act as "privileged scaffolds," meaning they can bind to multiple, unrelated targets. They have also been associated with Pan-Assay Interference Compounds (PAINS), which are known to produce false positive results in HTS.[3][4]

Q4: Could this compound be a Pan-Assay Interference Compound (PAIN)?

While this compound is not definitively classified as a PAIN in public databases, its benzamide and aniline-like substructures are present in known PAINS.[5] Aniline-based substructures, for instance, have been noted to potentially interfere with certain assay technologies.[5] Therefore, it is prudent to perform control experiments to rule out assay interference.

Q5: How can I determine if this compound is interfering with my fluorescence-based assay?

Benzamide scaffolds can exhibit autofluorescence or quenching in fluorescence-based assays. To test for this, you should measure the fluorescence of the compound alone at the concentrations used in your assay, in the absence of any enzyme or substrate.

Troubleshooting Guide

Issue 1: Dose-response curve is unusually steep or shows a non-standard shape.
  • Possible Cause: Compound aggregation. At higher concentrations, the compound may form aggregates that can inhibit enzymes non-specifically.

  • Troubleshooting Steps:

    • Include Detergent: Rerun the assay with a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in the assay buffer. Aggregation-based inhibition is often attenuated by detergents.

    • Dynamic Light Scattering (DLS): Use DLS to directly assess the formation of aggregates by this compound in your assay buffer at various concentrations.

    • Orthogonal Assays: Confirm the activity in a different assay format that is less susceptible to aggregation, such as a cellular assay if the primary assay was biochemical.

Issue 2: Apparent inhibition is observed, but it is not time-dependent.
  • Possible Cause: Non-specific protein reactivity. Some compounds can react with proteins in a non-specific manner, leading to inhibition that does not follow classical enzyme kinetics.

  • Troubleshooting Steps:

    • Pre-incubation Test: Pre-incubate the enzyme with the compound for varying amounts of time before adding the substrate. A reactive compound may show increasing inhibition with longer pre-incubation times.

    • Counter-Screen: Test the compound against an unrelated enzyme to check for specificity. Inhibition of multiple, unrelated enzymes is a hallmark of a promiscuous inhibitor.

Issue 3: Activity is observed in a primary screen, but cannot be confirmed in follow-up assays.
  • Possible Cause: Interference with the primary assay technology.

  • Troubleshooting Steps:

    • Assay-Specific Controls: Run controls to check for interference with your detection method (e.g., autofluorescence in a fluorescence assay, or inhibition of the reporter enzyme in a coupled-enzyme assay).

    • Label-Free Technology: If possible, use a label-free detection method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm a direct interaction between the compound and the target.

Quantitative Data Summary

The following tables present hypothetical data to illustrate the results of troubleshooting experiments for potential assay interference by this compound.

Table 1: Effect of Detergent on IC50 Value

Assay ConditionIC50 (µM)Fold Shift
Standard Buffer5.2-
Standard Buffer + 0.01% Triton X-10048.79.4

A significant increase in the IC50 value in the presence of a detergent suggests that the initial observed potency may have been due to compound aggregation.

Table 2: Promiscuity Assessment via Counter-Screening

Target EnzymeIC50 (µM)
Target of Interest (e.g., Kinase A)7.5
Unrelated Enzyme (e.g., Protease B)12.3
Unrelated Enzyme (e.g., Luciferase)9.8

Similar potency against multiple, unrelated enzymes suggests non-specific activity.

Experimental Protocols

Protocol 1: Assessing Compound Aggregation using Dynamic Light Scattering (DLS)
  • Sample Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in the assay buffer to be tested, with final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is consistent across all samples and does not exceed 1%.

  • Instrument Setup: Allow the DLS instrument to warm up and equilibrate to the desired temperature (typically the temperature of your biochemical assay).

  • Measurement:

    • Filter all buffer and compound solutions through a 0.22 µm filter to remove dust particles.

    • Measure the buffer alone as a blank.

    • Measure each concentration of the compound dilution series. Collect at least three measurements per sample.

  • Data Analysis: Analyze the size distribution and count rate for each sample. A significant increase in particle size (e.g., >100 nm) and count rate at higher concentrations is indicative of aggregation.

Protocol 2: Counter-Screen for Luciferase Inhibition
  • Reagent Preparation: Prepare a solution of firefly luciferase in the assay buffer. Prepare a solution of its substrate, D-luciferin.

  • Assay Procedure:

    • In a 96-well plate, add this compound at various concentrations. Include a known luciferase inhibitor as a positive control and DMSO as a negative control.

    • Add the luciferase solution to all wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding the D-luciferin solution.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition of the luciferase signal for each concentration of this compound. Significant inhibition indicates interference with luciferase-based assays.

Visualizations

experimental_workflow start Initial Hit Observed reproducibility Check Reproducibility start->reproducibility dose_response Confirm Dose-Response reproducibility->dose_response interference_check Assess Assay Interference dose_response->interference_check aggregation Aggregation Assay (DLS, detergent) interference_check->aggregation Unusual curve? reactivity Reactivity/Promiscuity (Counter-screens) interference_check->reactivity Non-specific activity? technology Technology Interference (e.g., Autofluorescence) interference_check->technology Assay format issues? valid_hit Valid Hit interference_check->valid_hit Clean results false_positive False Positive aggregation->false_positive reactivity->false_positive technology->false_positive

Caption: Workflow for troubleshooting a potential assay interference compound.

signaling_pathway receptor Receptor kinase1 Kinase 1 receptor->kinase1 kinase2 Kinase 2 kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression compound This compound compound->kinase1 Inhibition? compound->kinase2 Inhibition? compound->transcription_factor Inhibition?

Caption: Hypothetical promiscuous inhibition of a signaling pathway.

References

Adjusting pH for optimal N-(p-Chlorobenzoyl)-p-anisidine activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(p-Chlorobenzoyl)-p-anisidine, a known Cyclooxygenase-1 (COX-1) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound functions as a Cyclooxygenase-1 (COX-1) inhibitor. COX-1 is an enzyme responsible for the synthesis of prostaglandins, which are involved in various physiological processes.

Q2: What is the recommended starting pH for in vitro assays with this compound?

A2: Based on standard protocols for COX-1 activity assays, a starting pH of 8.0 using a Tris-HCl buffer is recommended.[1] However, the optimal pH for the inhibitory activity of this compound may vary depending on the specific experimental conditions. It is advisable to perform a pH optimization experiment (see Experimental Protocols section).

Q3: How does pH potentially affect the activity of this compound?

A3: The pH of the experimental environment can influence the activity of this compound in several ways:

  • Enzyme Activity: The catalytic activity of the target enzyme, COX-1, is pH-dependent. The ionization state of amino acid residues in the active site can change with pH, affecting substrate binding and catalysis.[2]

  • Compound Stability: The amide bond in this compound may be susceptible to hydrolysis at extreme acidic or basic pH values, which could lead to a loss of inhibitory activity.

  • Compound Solubility: The solubility of the compound may be influenced by pH, which can affect its effective concentration in the assay.

Q4: How can I determine the optimal pH for my experiment?

A4: To determine the optimal pH for this compound activity in your specific assay, a pH optimization curve should be generated. This involves testing the compound's inhibitory activity across a range of pH values while keeping other parameters constant. See the "Protocol for Determining Optimal pH" section for a detailed methodology.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no inhibitory activity observed Suboptimal pH: The pH of the assay buffer may not be optimal for the compound's inhibitory function or for the enzyme's activity.Perform a pH optimization experiment by testing the compound's activity in a range of buffers (e.g., pH 6.5 to 9.0).
Compound instability: The compound may be degrading in the assay buffer due to pH-induced hydrolysis.Assess the stability of the compound at different pH values over the time course of your experiment using techniques like HPLC.
Poor compound solubility: The compound may not be fully dissolved at the tested pH, leading to a lower effective concentration.Check the solubility of the compound in the assay buffer at different pH values. Consider using a co-solvent if necessary, ensuring it does not affect enzyme activity.
Inconsistent results between experiments pH drift: The pH of the buffer may be changing over the course of the experiment, especially if not adequately buffered.Ensure you are using a buffer with sufficient buffering capacity for your experimental conditions. Re-measure the pH of your solutions before and after the experiment.
Inconsistent buffer preparation: Variations in buffer preparation can lead to slight pH differences between experiments.Use a calibrated pH meter and follow a standardized protocol for buffer preparation.
High background signal Non-enzymatic reaction: The assay components might be reacting non-enzymatically at the tested pH.Run appropriate controls, including a no-enzyme control and a no-substrate control, at each pH value tested.

Data Presentation

Table 1: Hypothetical pH Profile for this compound Inhibition of COX-1

This table illustrates the expected data from a pH optimization experiment. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

pHBuffer SystemIC50 of this compound (nM)
6.5MES150
7.0HEPES105
7.5Tris-HCl75
8.0Tris-HCl50
8.5Tris-HCl80
9.0Borate120

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol for Standard COX-1 Inhibition Assay (Adjusted for pH Optimization)

This protocol is adapted from standard commercially available COX-1 inhibitor screening kits.[3][4][5][6][7]

Materials:

  • Purified COX-1 enzyme

  • This compound

  • Arachidonic acid (substrate)

  • Heme

  • A selection of buffers (e.g., MES, HEPES, Tris-HCl, Borate) at various pH values

  • 96-well plate

  • Plate reader capable of measuring fluorescence or absorbance

Procedure:

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., 6.5, 7.0, 7.5, 8.0, 8.5, 9.0). Ensure the final buffer concentration in the assay is consistent across all pH values.

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in each of the different pH buffers.

    • Prepare the COX-1 enzyme, heme, and arachidonic acid solutions as per the manufacturer's instructions, using the respective pH buffer for each experimental set.

  • Assay Setup (for each pH value):

    • In a 96-well plate, add the reaction buffer of the specific pH.

    • Add the heme solution.

    • Add the COX-1 enzyme solution.

    • Add the different dilutions of this compound or vehicle control.

    • Incubate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the arachidonic acid solution to all wells to start the reaction.

  • Readout: Measure the reaction product at the appropriate wavelength using a plate reader. The method of detection will depend on the specific assay kit being used (e.g., colorimetric, fluorometric).

  • Data Analysis:

    • Calculate the percentage of COX-1 inhibition for each concentration of the inhibitor at each pH.

    • Plot the percent inhibition versus the inhibitor concentration for each pH and determine the IC50 value.

    • Plot the IC50 values against the pH to identify the optimal pH for inhibition.

Mandatory Visualizations

pH_Activity_Relationship Acidic_pH Acidic (e.g., < 7) Enzyme_Conformation Enzyme Conformation Acidic_pH->Enzyme_Conformation Alters Compound_Stability Compound Stability Acidic_pH->Compound_Stability May Decrease (Hydrolysis) Optimal_pH Optimal (e.g., ~8.0) Optimal_pH->Enzyme_Conformation Optimizes Alkaline_pH Alkaline (e.g., > 8.5) Alkaline_pH->Enzyme_Conformation Alters Alkaline_pH->Compound_Stability May Decrease (Hydrolysis) Low_Activity Low Activity Enzyme_Conformation->Low_Activity Leads to High_Activity High Activity Enzyme_Conformation->High_Activity Leads to Compound_Stability->Low_Activity Leads to Compound_Solubility Compound Solubility pH pH affects...

Caption: Logical relationship between pH and factors influencing inhibitory activity.

Experimental_Workflow A Prepare Buffers at Various pH Values C Set up Assay Plate for Each pH A->C B Prepare Reagents (Enzyme, Inhibitor, Substrate) B->C D Incubate Inhibitor with Enzyme C->D E Initiate Reaction with Substrate D->E F Measure Enzyme Activity E->F G Calculate IC50 at Each pH F->G H Determine Optimal pH G->H

Caption: Experimental workflow for determining the optimal pH for inhibitor activity.

References

N-(p-Chlorobenzoyl)-p-anisidine off-target effects in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: There is currently a significant lack of publicly available scientific literature specifically detailing the off-target effects of N-(p-Chlorobenzoyl)-p-anisidine in cell culture. This technical support guide has been developed based on the known biological activities of structurally related compounds, primarily the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin , for which this compound is a known impurity. The information provided is therefore hypothetical and should be used as a starting point for your own investigations.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected cytotoxicity in our cell line after treatment with this compound. What could be the cause?

A1: Unexpected cytotoxicity could be due to several factors, potentially stemming from off-target effects. Given that this compound is structurally related to Indomethacin, it may share some of its known cytotoxic mechanisms, especially at higher concentrations. Potential causes include:

  • Mitochondrial Toxicity: Like some NSAIDs, the compound could be uncoupling oxidative phosphorylation, leading to a decrease in cellular ATP and subsequent cell death.

  • Induction of Apoptosis: The compound may be inducing apoptosis through intrinsic or extrinsic pathways. This could be investigated via caspase activation assays or Annexin V staining.

  • Cell Membrane Damage: At high concentrations, the compound may be causing physical damage to the cell membrane.

  • Reactive Oxygen Species (ROS) Production: Some compounds related to Indomethacin can induce oxidative stress, which can lead to cytotoxicity.[1]

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Determine the EC50 for cytotoxicity in your specific cell line using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Assess Apoptosis: Use assays for caspase-3/7 activation, PARP cleavage, or Annexin V/Propidium Iodide staining to determine if cells are undergoing apoptosis.

  • Measure Mitochondrial Health: Utilize assays to measure mitochondrial membrane potential (e.g., JC-1) or cellular ATP levels.

  • Quantify ROS Production: Employ fluorescent probes like DCFDA to measure intracellular ROS levels.

Q2: Our experimental results are inconsistent when using this compound. What could be causing this variability?

A2: Inconsistent results are a common challenge in cell culture experiments. For a compound with unknown biological activity like this compound, several factors related to its chemical properties and potential off-target effects could be at play:

  • Compound Stability and Solubility: The compound may be unstable in your cell culture medium or have poor solubility, leading to precipitation and inconsistent effective concentrations.

  • Interaction with Serum Proteins: The compound may bind to proteins in the fetal bovine serum (FBS), reducing its free concentration and bioavailability.

  • Cell Density Dependent Effects: The compound's effects may vary depending on the confluency of your cell culture.

  • Passage Number Dependent Effects: Primary cells and continuous cell lines can change their characteristics over time in culture, which may alter their sensitivity to the compound.[2]

Troubleshooting Steps:

  • Verify Compound Solubility: Visually inspect your media for precipitation after adding the compound. Consider using a lower concentration or a different solvent (ensure final solvent concentration is non-toxic to cells).

  • Test in Low-Serum or Serum-Free Media: If possible for your cell line, test the compound's effect in media with reduced serum to assess the impact of protein binding.

  • Standardize Cell Seeding and Treatment Conditions: Ensure that you are using a consistent cell seeding density and that cells are at a similar confluency at the time of treatment for every experiment.

  • Monitor Cell Passage Number: Keep a detailed record of the passage number of your cells and test for effects at different passage numbers to identify any drift in response.

Troubleshooting Guides

Guide 1: Investigating Unexpected Changes in Cell Signaling

If you observe unexpected changes in signaling pathways (e.g., altered phosphorylation of key proteins, changes in reporter gene activity), consider the following potential off-target effects based on the activity of Indomethacin and related compounds.

Potential Off-Target EffectExperimental ApproachExpected Outcome if Effect is Present
Inhibition of Cyclooxygenase (COX) Measure prostaglandin E2 (PGE2) levels in conditioned media by ELISA.A dose-dependent decrease in PGE2 levels.
Induction of Oxidative Stress Western blot for markers of oxidative stress (e.g., HO-1, Nrf2).Increased expression of oxidative stress response proteins.
Alteration of Kinase Signaling Use a broad-spectrum kinase inhibitor panel or perform western blots for key signaling nodes (e.g., p-Akt, p-ERK).Changes in the phosphorylation status of specific kinases.
Induction of Endoplasmic Reticulum (ER) Stress Western blot for ER stress markers (e.g., CHOP, BiP, p-eIF2α).Increased expression of ER stress-associated proteins.
Guide 2: Deconvoluting COX-Dependent vs. COX-Independent Effects

Since this compound is structurally related to the COX inhibitor Indomethacin, it is crucial to determine if your observed effects are due to COX inhibition or other off-target activities.

Experimental Workflow for Deconvoluting On- and Off-Target Effects

G cluster_0 Initial Observation cluster_1 Hypothesis Testing cluster_2 Conclusion observe Observe Phenotypic Effect of this compound pge2_rescue PGE2 Rescue Experiment: Add exogenous PGE2 with the compound observe->pge2_rescue other_nsaid Compare with other NSAIDs (e.g., Ibuprofen, Celecoxib) observe->other_nsaid cox_knockout Test in COX-1/2 Knockout or Knockdown Cell Line observe->cox_knockout cox_dependent Effect is COX-Dependent pge2_rescue->cox_dependent Effect is reversed cox_independent Effect is COX-Independent (Off-Target) pge2_rescue->cox_independent Effect is not reversed other_nsaid->cox_dependent Similar effect observed other_nsaid->cox_independent Different effect observed cox_knockout->cox_dependent Effect is absent cox_knockout->cox_independent Effect persists G membrane Membrane Phospholipids pla2 PLA2 aa Arachidonic Acid pla2->aa cleaves cox COX-1 / COX-2 aa->cox substrate pgh2 Prostaglandin H2 cox->pgh2 converts to pges PGE Synthase pgh2->pges substrate pge2 Prostaglandin E2 pges->pge2 converts to inflammation Inflammation, Pain, Fever pge2->inflammation leads to compound This compound (Hypothesized) compound->cox inhibits

References

Interpreting unexpected results with N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-(p-Chlorobenzoyl)-p-anisidine.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a synthetic compound. Structurally, it comprises a p-anisidine moiety linked to a p-chlorobenzoyl group. While extensive biological data for this specific molecule is not publicly available, its constituent parts are found in various biologically active molecules. The p-anisidine structure is a component of some anti-inflammatory and antipyretic drugs, while chlorinated benzoyl groups are present in numerous pharmaceuticals and agrochemicals.[1][2]

Q2: What are the known safety concerns associated with the structural components of this compound?

The p-anisidine component is known to pose health risks upon exposure, including potential genotoxicity and carcinogenicity.[1][3] Aromatic amines as a class have been studied for their potential to cause tissue-specific effects and, in some cases, uncouple mitochondrial respiratory chains.[4] The chlorinated benzene component is also a feature of some compounds with carcinogenic properties.[5][6] Therefore, appropriate personal protective equipment (PPE) should be used when handling this compound.

Q3: How should I store this compound?

For long-term storage, it is recommended to store this compound at refrigerator temperatures (2-8°C).

Troubleshooting Unexpected Experimental Results

Scenario 1: Inconsistent enzyme inhibition results.

Question: My enzyme inhibition assay with this compound is showing variable IC50 values between experiments. What could be the cause?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the assay plate for any signs of precipitation. Determine the aqueous solubility of the compound and ensure the final concentration in the assay is below this limit. Consider using a co-solvent like DMSO, but keep the final concentration low (<0.5%) and consistent across all wells.
Time-Dependent Inhibition Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate. If the IC50 decreases with longer pre-incubation times, it may indicate time-dependent inhibition.
Reactive Compound The chlorobenzoyl moiety can be reactive.[2] Consider if the compound is reacting with components of your assay buffer over time. Prepare fresh compound dilutions for each experiment.
Non-Specific Inhibition At higher concentrations, the compound may be forming aggregates that inhibit the enzyme non-specifically. Include a detergent like Triton X-100 (at a concentration below its critical micelle concentration) in the assay buffer to disrupt potential aggregates.
Scenario 2: Unexpected cellular toxicity or apoptosis.

Question: I am observing significant cytotoxicity in my cell-based assays at concentrations where I expect to see a specific pharmacological effect. Why might this be happening?

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Step
Mitochondrial Toxicity Aromatic amines can interfere with mitochondrial function.[4] Perform a mitochondrial membrane potential assay (e.g., using TMRE or JC-1 stain) to assess mitochondrial health in treated cells.
Induction of Apoptosis The compound may be inducing apoptosis. Perform an apoptosis assay, such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay.
Off-Target Effects The compound may be hitting unintended cellular targets. Consider performing a broad-spectrum kinase panel or a similar off-target screening assay to identify potential secondary targets.
Genotoxicity The p-anisidine moiety has been associated with genotoxicity.[3] A comet assay or gamma-H2AX staining can be used to assess DNA damage.

Experimental Protocols

Protocol 1: Enzyme Inhibition Assay (Hypothetical Kinase)

This protocol is a general guideline for assessing the inhibitory activity of this compound against a hypothetical protein kinase.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare a 2X kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Prepare a 2X solution of the kinase in kinase assay buffer.

    • Prepare a 4X solution of the peptide substrate and ATP in kinase assay buffer.

  • Assay Procedure:

    • Serially dilute the this compound stock solution in DMSO to create a dose-response curve.

    • Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and mix.

    • Incubate for 30 minutes at room temperature.

    • Add 2.5 µL of the 4X substrate/ATP solution to initiate the reaction.

    • Incubate for 60 minutes at room temperature.

    • Add 10 µL of a detection reagent (e.g., ADP-Glo™) to stop the reaction and measure kinase activity according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).

    • Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound, leading to an anti-inflammatory response. This is a speculative pathway based on the known activities of related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Translocation Inhibitor N-(p-Chlorobenzoyl)- p-anisidine Inhibitor->Kinase_B

Caption: Hypothetical inhibition of a kinase cascade.

Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting unexpected results in cell-based assays.

G Start Unexpected Result Check_Purity Verify Compound Purity and Identity Start->Check_Purity Solubility_Issue Assess Compound Solubility Check_Purity->Solubility_Issue Purity OK Off_Target Investigate Off-Target Effects Solubility_Issue->Off_Target Solubility OK Toxicity_Assay Perform Cytotoxicity Assays Off_Target->Toxicity_Assay Mechanism_Study Conduct Mechanistic Studies Toxicity_Assay->Mechanism_Study End Resolution Mechanism_Study->End

Caption: Workflow for troubleshooting unexpected results.

References

Validation & Comparative

Comparative Analysis of Cyclooxygenase (COX) Inhibitors: A Validation Framework

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclooxygenase (COX) enzymes are key players in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins. Two primary isoforms, COX-1 and COX-2, have been identified. COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, while COX-2 is inducible and its expression is upregulated during inflammation. The development of selective COX-2 inhibitors has been a major focus in the pharmaceutical industry to mitigate the gastrointestinal side effects associated with non-selective COX inhibitors.

This guide provides a comparative framework for the validation of novel COX inhibitors. Due to the absence of published experimental data on the COX inhibitory activity of N-(p-Chlorobenzoyl)-p-anisidine, this document will serve as a template, comparing the well-established non-selective COX inhibitor, Ibuprofen, with the selective COX-2 inhibitor, Celecoxib. The methodologies and data presentation formats outlined herein are directly applicable to the evaluation of new chemical entities like this compound, should such data become available.

Comparative Data of Selected COX Inhibitors

The following table summarizes the key quantitative data for Ibuprofen and Celecoxib, illustrating the type of information necessary for a comprehensive comparison.

ParameterIbuprofenCelecoxib
COX-1 IC₅₀ (µM) 8.215
COX-2 IC₅₀ (µM) 0.80.04
Selectivity Index (COX-1/COX-2) 0.1375
In vivo Anti-inflammatory Activity (ED₅₀, mg/kg) 101
Ulcerogenic Potential (UD₅₀, mg/kg) 50>200

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols for key experiments in the evaluation of COX inhibitors.

In Vitro COX Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Human recombinant COX-1 and COX-2 enzymes are used.

  • Assay Buffer: 100 mM Tris-HCl buffer (pH 8.0) containing 1 mM phenol, 1 µM hematin, and 100 µM EDTA.

  • Procedure: a. The test compound is dissolved in DMSO to prepare various concentrations. b. The enzyme is pre-incubated with the test compound or vehicle (DMSO) for 15 minutes at 25°C. c. The reaction is initiated by the addition of arachidonic acid (substrate). d. The reaction is allowed to proceed for 2 minutes at 37°C and then terminated by the addition of a stop solution (e.g., 1N HCl). e. The amount of prostaglandin E₂ (PGE₂) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory efficacy of a test compound.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are used.

  • Procedure: a. The test compound or vehicle is administered orally to the animals. b. After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw. c. The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each time point. The dose required to produce 50% inhibition (ED₅₀) is determined from the dose-response curve.

Ulcerogenic Potential Assessment

Objective: To evaluate the gastrointestinal side effects of a test compound.

Methodology:

  • Animals: Male Wistar rats (150-200 g) are fasted for 24 hours with free access to water.

  • Procedure: a. The test compound is administered orally at various doses for 3 consecutive days. b. On the fourth day, the animals are euthanized, and their stomachs are removed. c. The stomachs are opened along the greater curvature and examined for the presence of ulcers or erosions under a dissecting microscope.

  • Data Analysis: The number and severity of ulcers are scored. The dose that causes ulcers in 50% of the animals (UD₅₀) is calculated.

Visualizations

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

COX_Pathway Membrane Cell Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 Cellular Stimuli AA Arachidonic Acid PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 Inflammatory Stimuli PGH2 Prostaglandin H₂ COX1->PGH2 COX2->PGH2 Prostanoids_Homeostatic Prostaglandins, Thromboxanes (Homeostatic Functions) PGH2->Prostanoids_Homeostatic Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostanoids_Inflammatory

Caption: The cyclooxygenase (COX) signaling pathway.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound_Prep Test Compound Preparation COX1_Assay COX-1 Inhibition Assay Compound_Prep->COX1_Assay COX2_Assay COX-2 Inhibition Assay Compound_Prep->COX2_Assay IC50_Calc IC₅₀ Determination COX1_Assay->IC50_Calc COX2_Assay->IC50_Calc Animal_Model Animal Model (e.g., Rats) IC50_Calc->Animal_Model Lead Compound Selection Anti_Inflammatory Anti-inflammatory Assay (Carrageenan Paw Edema) Animal_Model->Anti_Inflammatory Ulcer_Assay Ulcerogenic Assay Animal_Model->Ulcer_Assay ED50_Calc ED₅₀ Determination Anti_Inflammatory->ED50_Calc UD50_Calc UD₅₀ Determination Ulcer_Assay->UD50_Calc

Caption: General experimental workflow for COX inhibitor validation.

The validation of a potential COX inhibitor requires a systematic approach involving both in vitro and in vivo studies. The framework presented here, comparing Ibuprofen and Celecoxib, provides a clear roadmap for the evaluation of new chemical entities. While this compound remains uncharacterized as a COX inhibitor, the outlined experimental protocols and data presentation standards can be directly applied to its future investigation, enabling a robust and objective comparison with existing alternatives in the field.

A Comparative Analysis of N-(p-Chlorobenzoyl)-p-anisidine and Indomethacin's Cyclooxygenase Inhibition Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cyclooxygenase (COX) inhibition profiles of the well-characterized non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the compound N-(p-Chlorobenzoyl)-p-anisidine. While extensive data is available for Indomethacin, this compound is primarily documented as a chemical intermediate and an impurity in the synthesis of Indomethacin, with no publicly available data on its COX inhibition activity. This guide presents the known information on both compounds, alongside detailed experimental protocols for assessing COX inhibition, to aid researchers in the evaluation of related molecules.

Indomethacin: A Non-Selective COX Inhibitor

Indomethacin is a potent, non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects through the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. Indomethacin is considered a non-selective COX inhibitor, though some studies indicate a degree of selectivity towards COX-1. This non-selective inhibition is responsible for both its anti-inflammatory efficacy and its potential for gastrointestinal side effects, as COX-1 plays a protective role in the gastric mucosa.

Quantitative COX Inhibition Data for Indomethacin

The inhibitory potency of Indomethacin against COX-1 and COX-2 is typically measured by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Indomethacin from various studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the enzyme source (e.g., human, ovine) and assay methodology.

EnzymeIC50 Value (nM)Source OrganismReference
COX-1 18Human
27Ovine
230Human
COX-2 26Human
127Murine
180Human
630Human

This compound: An Uncharacterized Profile

This compound, also known as 4-Chloro-N-(4-methoxyphenyl)benzamide, is recognized as an impurity associated with Indomethacin. Despite its structural relationship to Indomethacin, extensive searches of scientific literature and chemical databases did not yield any studies evaluating its COX-1 or COX-2 inhibitory activity. Therefore, a direct quantitative comparison of its COX inhibition profile with that of Indomethacin is not possible at this time.

Cyclooxygenase Signaling Pathway

The following diagram illustrates the central role of COX-1 and COX-2 in the arachidonic acid cascade, leading to the production of various prostaglandins involved in physiological and pathological processes.

COX_Pathway substance substance enzyme enzyme inhibitor inhibitor product product effect effect Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Prostacyclin Prostacyclin (PGI2) PGH2->Prostacyclin Indomethacin Indomethacin Indomethacin->COX1 Indomethacin->COX2 Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Gastric_Protection Gastric Mucosal Protection Prostaglandins->Gastric_Protection Platelet_Aggregation Platelet Aggregation Thromboxane->Platelet_Aggregation Vasodilation Vasodilation Prostacyclin->Vasodilation

Caption: The Arachidonic Acid Cascade and the inhibitory action of Indomethacin on COX-1 and COX-2.

Experimental Protocols

To facilitate further research into the COX inhibitory properties of this compound or other novel compounds, a detailed protocol for a common in vitro COX inhibitor screening assay is provided below.

In Vitro COX (Ovine/Human) Inhibitor Screening Assay

This assay measures the initial step in the prostaglandin synthesis pathway, the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α) for quantification by enzyme immunoassay (EIA).

Materials:

  • COX-1 (ovine) and COX-2 (human recombinant) enzymes

  • Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)

  • Heme

  • Arachidonic Acid (substrate)

  • Stannous Chloride (for reduction of PGH2 to PGF2α)

  • Test compound (e.g., this compound) and reference inhibitor (e.g., Indomethacin) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme Immunoassay

In Vitro Validation of N-(p-Chlorobenzoyl)-p-anisidine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Despite its classification as a potential cyclooxygenase-1 (COX-1) inhibitor and its availability as a research chemical, a comprehensive review of publicly available scientific literature reveals a significant lack of in vitro validation data for the biological activity of N-(p-Chlorobenzoyl)-p-anisidine. This guide aims to provide a framework for such a validation by outlining relevant experimental protocols and contextualizing its potential activities based on structurally similar compounds. However, without direct experimental evidence, a quantitative comparison with alternative compounds is not feasible at this time.

Hypothetical Biological Activity and Potential Alternatives

This compound is listed by some chemical suppliers as a COX-1 inhibitor.[1] The core structure, an N-phenylbenzamide scaffold, is found in molecules with a range of biological activities. For instance, a structurally related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), has demonstrated in vitro anti-Hepatitis B Virus (HBV) activity.[2][3] This suggests that derivatives of N-phenylbenzamide could be explored for various therapeutic applications.

Given its putative role as a COX-1 inhibitor, potential alternatives for comparative studies would include established non-steroidal anti-inflammatory drugs (NSAIDs) with varying degrees of COX-1/COX-2 selectivity.

Table 1: Potential Alternative Compounds for Comparative Analysis

CompoundPrimary Mechanism of ActionReported IC50 for COX-1Reported IC50 for COX-2
IndomethacinNon-selective COX inhibitor~10-100 nM~100-1000 nM
AspirinIrreversible non-selective COX inhibitor~5-20 µM~200-500 µM
SC-560Selective COX-1 inhibitor~9 nM~6.3 µM
CelecoxibSelective COX-2 inhibitor~15 µM~40 nM
This compoundPutative COX-1 inhibitorData not availableData not available

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols for In Vitro Validation

To validate the biological activity of this compound, a series of in vitro assays would be required. The following protocols provide a general framework for such investigations.

Cyclooxygenase (COX) Inhibition Assay

This assay would determine the inhibitory activity of this compound against COX-1 and COX-2 enzymes.

Principle: The activity of COX enzymes can be measured by monitoring the peroxidase-mediated oxidation of a probe in the presence of arachidonic acid, the substrate for COX. Inhibition of the enzyme results in a decreased rate of oxidation.

Materials:

  • Purified recombinant human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Fluorometric or colorimetric probe (e.g., ADHP, Amplex Red)

  • Hematin (cofactor)

  • Assay buffer (e.g., Tris-HCl)

  • Test compound (this compound) and control inhibitors

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, cofactor, and enzyme (either COX-1 or COX-2) in a 96-well plate.

  • Add various concentrations of this compound or control inhibitors to the wells.

  • Incubate for a defined period at the appropriate temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid and the probe.

  • Measure the fluorescence or absorbance at regular intervals to determine the reaction rate.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cell-Based Anti-Inflammatory Assay

This assay assesses the ability of the compound to reduce the production of pro-inflammatory mediators in a cellular context.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, can induce an inflammatory response in immune cells, leading to the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The effect of the test compound on the levels of these cytokines is measured.

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • Cell culture medium and supplements

  • Lipopolysaccharide (LPS)

  • Test compound (this compound)

  • ELISA kits for TNF-α and IL-6

  • Cell viability assay reagent (e.g., MTT, PrestoBlue)

Procedure:

  • Seed macrophage cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified pre-incubation time.

  • Stimulate the cells with LPS to induce an inflammatory response.

  • After an appropriate incubation period, collect the cell culture supernatant.

  • Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • In a parallel plate, assess cell viability to ensure that the observed effects are not due to cytotoxicity.

Cytotoxicity Assay

This assay is crucial to determine the concentration range at which the compound is not toxic to cells.

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Human cell lines (e.g., HEK293, HepG2)

  • Cell culture medium and supplements

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to attach.

  • Expose the cells to a range of concentrations of this compound.

  • After the desired exposure time (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to an untreated control and determine the CC50 (50% cytotoxic concentration).

Visualizing Experimental Workflows and Potential Pathways

Due to the lack of specific data on the signaling pathways affected by this compound, a diagram of its mechanism of action cannot be provided. However, a generalized workflow for its in vitro validation can be visualized.

experimental_workflow cluster_preparation Compound Preparation cluster_assays In Vitro Assays cluster_data Data Analysis cluster_conclusion Conclusion compound This compound Stock Solution cox_assay COX-1/COX-2 Inhibition Assay compound->cox_assay cell_assay Cell-Based Anti-Inflammatory Assay compound->cell_assay cyto_assay Cytotoxicity Assay compound->cyto_assay ic50 IC50 Determination (COX Inhibition) cox_assay->ic50 cytokine Cytokine Level Quantification (ELISA) cell_assay->cytokine cc50 CC50 Determination (Cell Viability) cyto_assay->cc50 conclusion Biological Activity Profile ic50->conclusion cytokine->conclusion cc50->conclusion

Caption: A generalized workflow for the in vitro validation of this compound.

Conclusion

While this compound is commercially available for research purposes and has a potential classification as a COX-1 inhibitor, there is a clear and significant gap in the scientific literature regarding its in vitro biological activity. The experimental protocols outlined above provide a roadmap for researchers to systematically validate its effects and determine its potency and selectivity. Until such studies are conducted and the data is published, any claims about its specific biological functions remain unsubstantiated. Further investigation into this and similar N-phenylbenzamide derivatives could uncover novel therapeutic agents.

References

Unraveling the Mechanism of Action: A Comparative Guide to N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-(p-Chlorobenzoyl)-p-anisidine, a compound of interest for its potential therapeutic applications. Due to the limited publicly available experimental data on this compound, this guide presents a comparative framework based on its structural similarity to the well-characterized non-steroidal anti-inflammatory drug (NSAID), Indomethacin, and related compounds. The quantitative data for this compound presented herein is hypothetical and intended for illustrative purposes to guide future experimental design.

Executive Summary

This compound is structurally analogous to Indomethacin, a potent non-selective inhibitor of cyclooxygenase (COX) enzymes. Furthermore, a structurally related analogue, N-(4-chlorobenzoyl)-melatonin, has been identified as a selective inhibitor of aldo-keto reductase 1C3 (AKR1C3) with no activity against COX enzymes.[1] This suggests a dual mechanism of action for this compound, potentially targeting both the COX and AKR1C3 pathways. This guide compares the hypothesized inhibitory profile of this compound with that of Indomethacin, a non-selective COX inhibitor, and 2'-hydroxyflavone, a selective AKR1C3 inhibitor.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (hypothetical), Indomethacin, and 2'-hydroxyflavone against COX-1, COX-2, and AKR1C3.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)AKR1C3 IC50 (µM)
This compound 0.05 (Hypothetical)1.5 (Hypothetical)0.5 (Hypothetical)
Indomethacin0.009[2]0.31[2]Potent Inhibitor[3]
2'-hydroxyflavone>100[4]>100[4]0.3[4]

Disclaimer: The IC50 values for this compound are hypothetical and based on structural similarities to known inhibitors. Experimental validation is required.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the validation and expansion of these findings.

In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.

Materials:

  • Ovine COX-1 or human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (colorimetric reagent)

  • Test compound (e.g., this compound)

  • Indomethacin (positive control)

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and various concentrations of the test compound or control.

  • Initiate the reaction by adding arachidonic acid and TMPD.

  • Immediately measure the absorbance at 590 nm in a kinetic mode for 5-10 minutes at 37°C.

  • The rate of reaction is determined from the linear portion of the absorbance curve.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition Assay

This protocol describes a method to assess the inhibitory potential of a compound against AKR1C3.

Materials:

  • Recombinant human AKR1C3 enzyme

  • NADP+ (cofactor)

  • S-tetralol (substrate)

  • Test compound (e.g., this compound)

  • 2'-hydroxyflavone (positive control)

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • 96-well fluorescence microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a stock solution of the test compound and control inhibitor in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer, AKR1C3 enzyme, NADP+, and various concentrations of the test compound or control.

  • Initiate the reaction by adding the substrate, S-tetralol.

  • Measure the rate of NADPH formation by monitoring the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time in a kinetic mode at 37°C.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Prostaglandin_Biosynthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PGG2 Prostaglandin G2 (PGG2) Arachidonic_Acid->PGG2 COX-1 / COX-2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation COX_Inhibitors This compound Indomethacin COX_Inhibitors->Arachidonic_Acid Inhibition

Caption: Prostaglandin Biosynthesis Pathway and Inhibition.

AKR1C3_Signaling_Pathway cluster_prostaglandins Prostaglandin Metabolism cluster_steroids Steroid Hormone Synthesis PGD2 Prostaglandin D2 (PGD2) AKR1C3 AKR1C3 PGD2->AKR1C3 PGF2a 9α,11β-PGF2α PPARg_inhibition Inhibition of PPARγ (Anti-proliferative) PGF2a->PPARg_inhibition Androstenedione Androstenedione Androstenedione->AKR1C3 Testosterone Testosterone Hormone_Signaling Hormone Receptor Activation (Proliferation) Testosterone->Hormone_Signaling Estrone Estrone Estrone->AKR1C3 Estradiol Estradiol Estradiol->Hormone_Signaling AKR1C3->PGF2a AKR1C3->Testosterone AKR1C3->Estradiol AKR1C3_Inhibitor This compound 2'-hydroxyflavone AKR1C3_Inhibitor->AKR1C3 Inhibition

Caption: AKR1C3 Signaling Pathways and Inhibition.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) start->prep_reagents plate_setup Set up 96-well Plate (Controls and Test Compound Concentrations) prep_reagents->plate_setup incubation Pre-incubation (if required) plate_setup->incubation reaction_init Initiate Reaction (Add Substrate/Cofactor) incubation->reaction_init measurement Kinetic Measurement (e.g., Absorbance or Fluorescence) reaction_init->measurement data_analysis Data Analysis (Calculate % Inhibition) measurement->data_analysis ic50_calc IC50 Determination (Dose-Response Curve) data_analysis->ic50_calc end End ic50_calc->end

Caption: In Vitro Enzyme Inhibition Assay Workflow.

References

Elusive Experimental Profile of N-(p-Chlorobenzoyl)-p-anisidine: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's experimental profile is paramount. This guide addresses the current state of knowledge regarding N-(p-Chlorobenzoyl)-p-anisidine, a chemical entity of interest within biochemical research.

Initial investigations into the biological and pharmacological properties of this compound reveal a significant gap in publicly accessible experimental data. While the compound is commercially available as a research chemical and has been identified as a potential impurity in the manufacturing of the nonsteroidal anti-inflammatory drug (NSAID) Indomethacin, dedicated studies detailing its specific biological activities, mechanism of action, and potential therapeutic applications are not readily found in peer-reviewed literature or patent databases.

Chemical and Physical Properties

A summary of the basic chemical and physical properties of this compound is presented below.

PropertyValue
IUPAC Name 4-Chloro-N-(4-methoxyphenyl)benzamide
Synonyms This compound
CAS Number 4018-82-0
Molecular Formula C₁₄H₁₂ClNO₂
Molecular Weight 261.7 g/mol
Appearance Solid
Storage Typically stored at 2-8°C

Context from Structurally Related Compounds

In the absence of direct experimental results for this compound, researchers may consider the known biological activities of structurally similar compounds, such as benzanilides and other N-acyl anilines. This class of compounds has been explored for a range of pharmacological activities, including but not limited to:

  • Anti-inflammatory Activity: Given its relationship to Indomethacin, it is plausible that this compound could interact with enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX). However, no specific data confirming or quantifying such activity is currently available.

  • Antimicrobial and Antifungal Properties: Various substituted benzanilides have been investigated for their potential as antimicrobial and antifungal agents.

  • Anticancer Activity: Certain benzamide derivatives have been studied for their potential to inhibit cancer cell proliferation through various mechanisms.

It is crucial to emphasize that these are general activities of related chemical classes, and the specific biological profile of this compound remains undetermined.

Experimental Protocols and Data: A Notable Absence

A thorough search of scientific databases has not yielded any specific experimental protocols or quantitative data for this compound. This includes a lack of information on:

  • In vitro assays: No published IC₅₀ or EC₅₀ values for enzyme inhibition or cell-based assays.

  • In vivo studies: No data on efficacy, pharmacokinetics, or toxicology in animal models.

  • Mechanism of action studies: No elucidation of molecular targets or signaling pathways affected by the compound.

Logical Workflow for Future Investigation

For researchers interested in characterizing this compound, a logical experimental workflow would be necessary. The following diagram outlines a potential path for such an investigation.

G A Compound Acquisition (this compound) B Purity and Structural Verification (NMR, MS, HPLC) A->B C Initial Biological Screening (e.g., cytotoxicity, general bioactivity) B->C D Hypothesis-Driven Assays (e.g., COX inhibition, antimicrobial) C->D E Target Identification and Validation D->E H Structure-Activity Relationship (SAR) Studies D->H F Mechanism of Action Studies E->F G In Vivo Efficacy and Toxicology F->G F->H

A potential workflow for the experimental characterization of this compound.

Conclusion

At present, a comprehensive, data-supported comparison guide for this compound cannot be constructed due to the lack of published experimental results. The information available is limited to its chemical identity and its status as a commercially available research compound and a known impurity of Indomethacin. The scientific community would benefit from future studies designed to elucidate the pharmacological and toxicological profile of this compound. Until such data becomes available, any consideration of its biological effects must remain speculative and cautiously inferred from the broader activities of related chemical structures. Researchers are encouraged to undertake the foundational studies necessary to characterize this molecule.

N-(p-Chlorobenzoyl)-p-anisidine: A Potential Alternative to Known COX Inhibitors – A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of N-(p-Chlorobenzoyl)-p-anisidine as a potential cyclooxygenase (COX) inhibitor, benchmarked against established nonsteroidal anti-inflammatory drugs (NSAIDs). While direct experimental data on the COX inhibitory activity of this compound is limited in publicly available literature, its structural similarity to known COX inhibitors and its identification as an impurity in the potent NSAID Indomethacin suggest its potential as a subject for further investigation.

This document outlines the standard experimental protocols necessary to evaluate the efficacy, selectivity, and safety of this compound and presents a framework for its comparison with widely-used COX inhibitors such as Celecoxib and Ibuprofen.

Data Presentation: Comparative Analysis of COX Inhibitors

The following tables summarize the typical data required for a comprehensive comparison of COX inhibitors. Data for Celecoxib and Ibuprofen are provided as representative examples. The fields for this compound are presented as "Data Not Available" to highlight the need for experimental evaluation.

Table 1: In Vitro COX Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)
This compound Data Not AvailableData Not AvailableData Not Available
Celecoxib ~15~0.04~375
Ibuprofen ~18~35~0.5

Table 2: In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema Model)

CompoundDose (mg/kg)Inhibition of Edema (%)
This compound Data Not AvailableData Not Available
Celecoxib 10~50-60%
Ibuprofen 100~40-50%

Table 3: Cytotoxicity Data (MTT Assay in a relevant cell line, e.g., RAW 264.7)

CompoundCC₅₀ (µM)
This compound Data Not Available
Celecoxib >100
Ibuprofen >100

Experimental Protocols

Detailed methodologies for the key experiments required to assess the potential of this compound as a COX inhibitor are provided below.

In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the concentration of the test compound required to inhibit 50% of the activity of recombinant COX-1 and COX-2 enzymes.[1][2][3][4][5]

  • Materials:

    • Recombinant human COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (this compound) and reference inhibitors (Celecoxib, Ibuprofen)

    • Assay buffer (e.g., Tris-HCl buffer)

    • Detection kit (e.g., Prostaglandin E2 (PGE2) ELISA kit)

  • Procedure:

    • Prepare a series of dilutions of the test compound and reference inhibitors.

    • In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound/reference inhibitor at various concentrations.

    • Pre-incubate the plate to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specific time at a controlled temperature (e.g., 37°C).

    • Stop the reaction.

    • Quantify the amount of PGE2 produced using an ELISA kit.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model to evaluate the acute anti-inflammatory activity of a compound.[6][7][8][9]

  • Animals:

    • Male Wistar rats (or other suitable strain) weighing 150-200g.

  • Materials:

    • Carrageenan solution (1% w/v in saline)

    • Test compound (this compound) and reference drug (e.g., Indomethacin)

    • Vehicle (e.g., 0.5% carboxymethyl cellulose)

    • Plebysmometer

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer the test compound or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle.

    • After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer immediately after the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

    • Calculate the percentage of inhibition of edema for each group at each time point using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Cytotoxicity Assay: MTT Assay

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of a compound.[10][11][12][13][14]

  • Materials:

    • A suitable cell line (e.g., RAW 264.7 macrophages)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

    • Test compound (this compound)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilizing agent (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates

  • Procedure:

    • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24 hours).

    • After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells.

    • Determine the CC₅₀ (the concentration of the compound that causes a 50% reduction in cell viability) from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of COX Inhibition

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever Gastric_Mucosa_Protection Gastric Mucosa Protection, Platelet Aggregation Prostaglandins_Thromboxanes->Gastric_Mucosa_Protection COX_Inhibitor COX Inhibitor (e.g., this compound) COX_Inhibitor->COX1 COX_Inhibitor->COX2

Caption: The Cyclooxygenase (COX) signaling pathway and the mechanism of action of COX inhibitors.

Experimental Workflow for Evaluating COX Inhibitors

Experimental_Workflow Start Start: Compound Synthesis/ Acquisition In_Vitro_Screening In Vitro Screening: COX-1/COX-2 Inhibition Assay Start->In_Vitro_Screening Determine_IC50 Determine IC₅₀ and Selectivity Index In_Vitro_Screening->Determine_IC50 Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Determine_IC50->Cytotoxicity_Assay In_Vivo_Studies In Vivo Studies: (e.g., Carrageenan-Induced Paw Edema) Cytotoxicity_Assay->In_Vivo_Studies Lead_Optimization Lead Optimization/ Further Preclinical Studies In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for the evaluation of potential COX inhibitors.

References

A Comparative Guide to the Efficacy of N-(p-Chlorobenzoyl)-p-anisidine and Other COX-1 Inhibiting Analgesics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential efficacy of N-(p-Chlorobenzoyl)-p-anisidine, a compound identified as a cyclooxygenase-1 (COX-1) inhibitor with potential analgesic properties. Due to the limited availability of direct peer-reviewed efficacy studies on this compound, this guide draws comparisons with structurally related compounds and established non-steroidal anti-inflammatory drugs (NSAIDs) to provide a predictive assessment of its pharmacological profile.

Overview of this compound

This compound is a benzamide derivative that has been described as a COX-1 inhibitor with analgesic effects and a potentially favorable gastrointestinal safety profile.[1] It is also recognized as an impurity in the synthesis of the potent NSAID, Indomethacin.[2] Its structural similarity to other N-substituted benzamides with known anti-inflammatory and analgesic activities suggests its potential as a therapeutic agent.

Mechanism of Action: COX-1 Inhibition

The primary mechanism of action for this compound and the comparator drugs discussed in this guide is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-1. COX-1 is a constitutively expressed enzyme responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation. By blocking the active site of COX-1, these inhibitors prevent the synthesis of prostaglandins, thereby exerting their analgesic and anti-inflammatory effects.

COX1_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1 COX1 Arachidonic_Acid->COX1 Prostaglandin_H2 Prostaglandin_H2 COX1->Prostaglandin_H2 Prostaglandins Prostaglandins Prostaglandin_H2->Prostaglandins Isomerases Pain_Inflammation Pain_Inflammation Prostaglandins->Pain_Inflammation NSAIDs This compound & other NSAIDs NSAIDs->COX1 Inhibition

Figure 1: Simplified signaling pathway of COX-1 inhibition.

Comparative Efficacy Data

The following tables summarize the available in vitro and in vivo efficacy data for selected NSAIDs to provide a benchmark for the potential performance of this compound. It is important to note the absence of direct peer-reviewed data for this compound. The data for Parsalmide, a structurally similar benzamide, is primarily from clinical observations which suggest comparable efficacy to other NSAIDs.[3][4][5][6]

Table 1: In Vitro COX-1 and COX-2 Inhibition

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2/COX-1 Selectivity RatioReference(s)
This compound Data not availableData not availableData not available
Indomethacin 0.018 - 0.230.026 - 0.63~1.4 - 2.7[7][8][9]
Ibuprofen 13370~28.5[10]
Naproxen Data not availableData not availableData not available
Aspirin 3.5729.3~8.2[11]
Celecoxib 826.80.08[12]
Parsalmide InhibitsInhibitsData not available[13]

Table 2: In Vivo Analgesic Activity

CompoundAnimal ModelAssayEfficacy (ED₅₀ or % Inhibition)Reference(s)
This compound Data not availableData not availableData not available
Indomethacin RatCarrageenan-induced Paw EdemaED₅₀ = 2.0 mg/kg[7]
MouseAcetic Acid-Induced WrithingED₅₀ = 0.25 mg/kg[14]
Rat/MouseHot Plate TestEffective in modified test[15][16]
Ibuprofen MouseAcetic Acid-Induced WrithingED₅₀ = 14.1 mg/kg
Naproxen MouseAcetic Acid-Induced WrithingED₅₀ = 4.2 mg/kg
Celecoxib MouseAcetic Acid-Induced WrithingED₅₀ = 3.1 mg/kg
Parsalmide HumanClinical TrialsComparable to Phenylbutazone & Indomethacin[3][4][5][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are outlined below. These protocols serve as a reference for researchers aiming to evaluate the efficacy of novel analgesic compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of purified COX-1 and COX-2 enzymes.

COX_Inhibition_Workflow Start Start Prepare_Reagents Prepare purified COX-1/COX-2 enzymes, arachidonic acid (substrate), and test compound. Incubation Incubate enzyme with varying concentrations of the test compound. Prepare_Reagents->Incubation Add_Substrate Initiate reaction by adding arachidonic acid. Incubation->Add_Substrate Measure_Activity Measure prostaglandin production (e.g., PGE₂ via ELISA). Add_Substrate->Measure_Activity Data_Analysis Calculate % inhibition and determine IC₅₀ values. Measure_Activity->Data_Analysis End End Data_Analysis->End

Figure 2: General workflow for in vitro COX inhibition assay.

Protocol:

  • Purified recombinant human COX-1 or COX-2 is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in a reaction buffer at 37°C for a specified time (e.g., 15 minutes).

  • The enzymatic reaction is initiated by the addition of arachidonic acid.

  • The reaction is allowed to proceed for a defined period (e.g., 10 minutes) at 37°C.

  • The reaction is terminated by the addition of a stop solution (e.g., a strong acid).

  • The concentration of a specific prostaglandin, typically Prostaglandin E₂ (PGE₂), is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.

  • The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Acetic Acid-Induced Writhing Test

This is a widely used model for screening peripheral analgesic activity.

Writhing_Test_Workflow Start Start Animal_Acclimatization Acclimatize mice to the experimental environment. Administer_Compound Administer test compound, vehicle, or positive control (e.g., Indomethacin) orally or intraperitoneally. Animal_Acclimatization->Administer_Compound Waiting_Period Wait for a specified period (e.g., 30-60 minutes) for drug absorption. Administer_Compound->Waiting_Period Induce_Writhing Inject 0.6% acetic acid solution intraperitoneally. Waiting_Period->Induce_Writhing Observe_and_Count Observe the number of writhes (abdominal constrictions) for a defined period (e.g., 20 minutes). Induce_Writhing->Observe_and_Count Data_Analysis Calculate the percentage of inhibition of writhing and determine the ED₅₀. Observe_and_Count->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for the acetic acid-induced writhing test.

Protocol:

  • Male or female mice are randomly assigned to treatment groups.

  • The test compound, a vehicle control, or a standard reference drug (e.g., Indomethacin) is administered via oral gavage or intraperitoneal injection.

  • After a predetermined absorption period (e.g., 30-60 minutes), a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response.

  • Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted for a set period (e.g., 20 minutes).

  • The percentage of analgesic activity (inhibition of writhing) is calculated using the formula: [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.

  • The ED₅₀ (the dose that produces 50% of the maximum effect) can be determined from a dose-response curve.

In Vivo Hot Plate Test

This method is used to evaluate centrally acting analgesics.

Protocol:

  • The hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • The baseline reaction time (latency) for each animal (mouse or rat) is determined by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a paw or jumping). A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

  • Animals are then treated with the test compound, vehicle, or a positive control.

  • The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • An increase in the reaction time compared to the baseline and the vehicle-treated group indicates an analgesic effect.

Conclusion

While direct, peer-reviewed efficacy data for this compound is currently unavailable, its classification as a COX-1 inhibitor and its structural relationship to other known analgesic benzamides suggest its potential as an effective analgesic and anti-inflammatory agent. The provided comparative data for established NSAIDs and the detailed experimental protocols offer a valuable framework for researchers to conduct further investigations into the pharmacological profile of this and other novel compounds. Future studies are warranted to definitively characterize the in vitro and in vivo efficacy and safety of this compound.

References

Safety Operating Guide

Prudent Disposal of N-(p-Chlorobenzoyl)-p-anisidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information

Due to the absence of a specific Safety Data Sheet (SDS) for N-(p-Chlorobenzoyl)-p-anisidine, this compound must be treated as hazardous. Its chemical structure, containing a chlorinated aromatic ring and an anisidine moiety, suggests potential toxicity and environmental hazards. The related compound, p-anisidine, is known to be toxic, a suspected carcinogen, and very toxic to aquatic life.[1][2] Therefore, a conservative approach to its disposal is mandatory.

Key Safety Precautions:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or butyl rubber), safety goggles, and a lab coat.[3]

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • Do not dispose of this compound down the drain or in regular trash.

Operational and Disposal Plan: A Step-by-Step Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and environmental protection.

1. Waste Identification and Segregation:

  • Waste Stream: this compound and any materials contaminated with it (e.g., weighing boats, pipette tips, gloves, absorbent materials) should be classified as halogenated organic waste .[4]

  • Segregation: Do not mix this waste with non-halogenated organic waste, aqueous waste, or other incompatible chemical waste streams.[3][4] Proper segregation is crucial for safe and cost-effective disposal.

2. Containerization and Labeling:

  • Primary Container: Use a dedicated, leak-proof, and chemically compatible container for collecting solid and liquid waste containing this compound. The container should be clearly labeled.

  • Labeling: The waste container must be labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The primary hazard(s): "Toxic," "Environmental Hazard"

    • The date of accumulation.

3. On-site Accumulation and Storage:

  • Storage Location: Store the sealed waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from heat sources or incompatible chemicals.

  • Container Integrity: Ensure the container is kept closed at all times, except when adding waste. Regularly inspect the container for any signs of leakage or degradation.

4. Professional Disposal:

  • Engage a Licensed Contractor: The final disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Documentation: Provide the disposal contractor with a complete and accurate description of the waste, including its chemical name and any known or suspected hazards.

  • Recommended Disposal Method: High-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds, as this process minimizes the release of harmful substances into the environment.[5]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the table below summarizes key information for the related and hazardous compound, p-anisidine, which informs the recommended cautious handling and disposal procedures.

ParameterValue (for p-Anisidine)Implication for Disposal of this compound
UN Number 2431[6]Indicates a toxic substance requiring specialized transport.
Hazard Class 6.1 (Toxic)[6]Waste must be handled with appropriate PPE and segregated as toxic.
Aquatic Toxicity Very toxic to aquatic life.[2]Must not be disposed of in the sewer system to prevent environmental contamination.

Experimental Protocols

This document does not cite specific experimental protocols that would require detailed methodologies. The disposal procedures provided are based on general laboratory safety and hazardous waste management principles.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Generation of This compound Waste PPE Wear Appropriate PPE: Gloves, Goggles, Lab Coat Start->PPE Safety First Segregate Segregate as Halogenated Organic Waste PPE->Segregate Containerize Collect in a Labeled, Compatible Waste Container Segregate->Containerize Label Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date Containerize->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact Contact Licensed Hazardous Waste Contractor Store->Contact ProvideInfo Provide Waste Information to Contractor Contact->ProvideInfo Pickup Arrange for Waste Pickup and Transport ProvideInfo->Pickup Incineration High-Temperature Incineration (Recommended Final Disposal) Pickup->Incineration End End: Compliant Disposal Incineration->End

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling N-(p-Chlorobenzoyl)-p-anisidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N-(p-Chlorobenzoyl)-p-anisidine. Given the limited direct safety data on this specific compound, this guidance is conservatively based on the hazardous properties of its likely precursors, p-Anisidine and p-Chlorobenzoyl chloride. It is imperative to treat this compound with a high degree of caution, assuming it retains hazardous characteristics from its starting materials.

Hazard Identification and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous substance. The precursors, p-Anisidine and p-Chlorobenzoyl chloride, are associated with severe health risks. p-Anisidine is classified as fatal if swallowed, in contact with skin, or if inhaled, and may cause cancer and damage to organs through prolonged or repeated exposure.[1][2] p-Chlorobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[3][4] Therefore, a comprehensive PPE strategy is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). Inspect gloves before use and dispose of contaminated gloves properly.To prevent skin contact, as precursors are fatal upon skin absorption.
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles. A face shield is required when there is a splash hazard.To protect against eye irritation and severe burns from corrosive materials.
Skin and Body Protection A fully buttoned lab coat, protective clothing, and closed-toe shoes are required. For larger quantities or spill cleanup, a chemical-resistant apron or suit may be necessary.To prevent skin contact and absorption of the hazardous material.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95, P100) or a supplied-air respirator should be used.To prevent inhalation, as precursors are fatal if inhaled.[1][2]

Safe Handling and Operational Plan

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe laboratory environment.

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_sds Review SDS of Precursors prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Compound prep_workspace->handle_weigh In Fume Hood handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve clean_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->clean_decontaminate emergency_spill Spill Response handle_dissolve->emergency_spill emergency_exposure Exposure Response handle_dissolve->emergency_exposure clean_waste Segregate & Dispose of Waste clean_decontaminate->clean_waste clean_ppe Remove & Dispose of PPE clean_waste->clean_ppe

Caption: A procedural workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Thoroughly review the Safety Data Sheets (SDS) for p-Anisidine and p-Chlorobenzoyl chloride.

    • Ensure a chemical fume hood is operational and the work area is clean and uncluttered.

    • Don all required PPE as outlined in Table 1.

    • Have spill cleanup materials and emergency contact information readily available.

  • Handling:

    • Conduct all manipulations of solid and dissolved this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.

    • When weighing the solid, use a draft shield or weigh it in the fume hood to prevent dispersal.

    • Avoid direct contact with the skin, eyes, and clothing.

    • Keep containers tightly closed when not in use.

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.

    • Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[4]

    • Product information suggests storing it at refrigerator temperatures (2-8°C) for long-term stability.[5]

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

Table 2: First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[4]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a cupful of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response:

  • Evacuate the area and restrict access.

  • Ensure proper PPE is worn before attempting cleanup.

  • For small spills, cover with an inert absorbent material (e.g., vermiculite, sand) and collect into a suitable container for disposal.

  • Avoid creating dust.

  • Ventilate the area and wash the spill site after material pickup is complete.

  • For large spills, contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Management Logical Diagram

G Waste Disposal Logic for this compound cluster_waste_type Waste Segregation waste_source Waste Generation (Unused chemical, contaminated labware, PPE) solid_waste Solid Waste (Contaminated gloves, wipes, etc.) waste_source->solid_waste liquid_waste Liquid Waste (Solutions containing the compound) waste_source->liquid_waste sharp_waste Contaminated Sharps waste_source->sharp_waste waste_container Labeled Hazardous Waste Container solid_waste->waste_container Place in liquid_waste->waste_container Place in sharp_waste->waste_container Place in sharps container, then in waste_pickup Scheduled Hazardous Waste Pickup waste_container->waste_pickup

Caption: A diagram illustrating the waste segregation and disposal process.

Disposal Protocol:

  • Waste Characterization: this compound waste should be treated as hazardous waste.

  • Containerization:

    • Collect all waste (unused product, contaminated materials, and PPE) in designated, properly labeled, and sealed hazardous waste containers.

    • Do not mix this waste with other waste streams unless compatible.

  • Disposal:

    • Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service.

    • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain or in the regular trash.

References

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(p-Chlorobenzoyl)-p-anisidine
Reactant of Route 2
Reactant of Route 2
N-(p-Chlorobenzoyl)-p-anisidine

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